5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNUTEUZXZIYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431469 | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405224-24-0 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-depth Technical Guide: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 405224-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological applications, with a focus on its role as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor.
Core Compound Data
This compound is a substituted pyrazolopyridine. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 405224-24-0 | [1][2] |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][3] |
| Appearance | Solid | |
| Predicted Boiling Point | 429.1 ± 40.0 °C | [2] |
| Predicted Density | 1.994 g/cm³ | [2] |
| Predicted Refractive Index | 1.824 | [2] |
| InChI Key | SSNUTEUZXZIYTB-UHFFFAOYSA-N | |
| SMILES | Nc1n[nH]c2ncc(Br)cc12 |
Synthesis and Experimental Protocols
A general procedure for the synthesis of a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, from 5-bromo-2-fluoro-3-formylpyridine involves heating with anhydrous hydrazine in ethanol.[4] This suggests a similar cyclization reaction could be employed for the synthesis of the target compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a known pharmacophore that exhibits a range of biological activities. Notably, derivatives of this class have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[5][6] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[7][8] Dysregulation of GSK-3 activity has been implicated in a number of diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[7][8]
While specific IC₅₀ values for this compound against GSK-3 are not available in the public domain, its structural similarity to known GSK-3 inhibitors suggests it may also target this kinase. The inhibition of GSK-3 can modulate multiple downstream signaling pathways.
GSK-3 Signaling Pathways:
GSK-3 is a key regulatory node in several major signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[8][9][10]
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: Growth factor signaling activates PI3K, which in turn activates Akt. Akt can then phosphorylate and inactivate GSK-3.[8] This pathway is crucial for cell survival and growth.
References
- 1. 5-Bromo-1H-Pyrazolo(3,4-b) pyridine-3-Amine | VIVAN ACL [vivanacl.com]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, its significant role as a scaffold for potent kinase inhibitors, and representative experimental protocols for its derivatization.
Core Molecular and Physicochemical Properties
This compound is a solid, yellow compound valued for its unique structural features, which are conducive to the synthesis of bioactive molecules. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical modifications, particularly palladium-catalyzed cross-coupling reactions, enabling the systematic development of compound libraries for drug screening.
| Property | Value |
| Molecular Weight | 213.03 g/mol [1][2][3] |
| Molecular Formula | C₆H₅BrN₄[1] |
| CAS Number | 405224-24-0[1][3] |
| Physical Form | Solid[3] |
| Boiling Point (Predicted) | 429.1 ± 40.0 °C[2] |
| Flash Point (Predicted) | 213.3 °C[2] |
| Density (Predicted) | 1.994 g/cm³[2] |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structure of pyrazolo[3,4-b]pyridine derivatives allows for selective binding to the ATP pocket of protein kinases, making them valuable candidates for targeted therapies.
A notable application of this scaffold is in the design of Tropomyosin Receptor Kinase (TRK) inhibitors.[6] TRK kinases are involved in cell proliferation and differentiation, and their overactivation can drive the growth of various tumors. The development of potent and selective TRK inhibitors is, therefore, a significant goal in oncology.
Quantitative Analysis of TRK Inhibition
Research into pyrazolo[3,4-b]pyridine derivatives has yielded compounds with significant inhibitory activity against TRKA, a member of the TRK family. The following table summarizes the in vitro activity of a series of synthesized compounds, demonstrating the potential of this scaffold.
| Compound ID | TRKA IC₅₀ (μM) |
| A01 | 0.293 |
| C03 | 0.056 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[6]
The TRK Signaling Pathway
The diagram below illustrates the signaling pathway initiated by TRK activation, which leads to cell survival and proliferation. The development of inhibitors based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold aims to block this pathway.
References
- 1. 5-Bromo-1H-Pyrazolo(3,4-b) pyridine-3-Amine | VIVAN ACL [vivanacl.com]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
- 4. 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data, detailed experimental protocols, and relevant biological context to support further investigation and application of this molecule.
Core Physical Properties
A summary of the key physical and chemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄ | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 429.1 ± 40.0 °C | [2] |
| Predicted Density | 1.994 g/cm³ | [2] |
| Predicted Refractive Index | 1.824 | [2] |
| Predicted Flash Point | 213.334 °C | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
Biological Context and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as potent kinase inhibitors. This structural motif is recognized for its ability to interact with the ATP-binding sites of various kinases, making it a valuable starting point for the design of targeted therapies.
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against several important kinase families, including:
-
Tropomyosin receptor kinases (TRKs): These are crucial in the development and function of the nervous system, and their aberrant activation is implicated in various cancers.
-
Anaplastic lymphoma kinase (ALK): ALK fusions are oncogenic drivers in several cancers, most notably non-small cell lung cancer.
-
TANK-binding kinase 1 (TBK1): This kinase plays a key role in the innate immune response.
Given this context, this compound represents a key intermediate for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a handle for further chemical modification and optimization of potency and selectivity, while the 3-amino group can be functionalized to explore interactions with the solvent-exposed regions of the kinase active site.
Representative Signaling Pathway: TRKA Inhibition
To illustrate the biological context in which compounds like this compound may function, a representative signaling pathway for Tropomyosin receptor kinase A (TRKA) is provided below. Inhibition of this pathway is a key therapeutic strategy in cancers harboring NTRK gene fusions.
Experimental Protocols
While specific experimental data for this compound is limited, the following are generalized protocols for determining key physical properties of solid, drug-like molecules.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
The sample: this compound, finely powdered and dried.
Procedure:
-
A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.
Apparatus and Materials:
-
Incubator shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Analytical balance
-
Vials with screw caps
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
The sample: this compound
Procedure:
-
An excess amount of the solid compound is added to a known volume of the aqueous buffer in a vial.
-
The vial is sealed and placed in an incubator shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
An aliquot of the clear supernatant is carefully removed and diluted with the buffer.
-
The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.
-
The solubility is calculated from the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus and Materials:
-
pH meter with a suitable electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Deionized water (degassed)
-
The sample: this compound
Procedure:
-
A known amount of the compound is dissolved in a known volume of deionized water, potentially with a small amount of a co-solvent if necessary to achieve initial dissolution.
-
The solution is stirred continuously, and the initial pH is recorded.
-
The solution is titrated with the standardized strong base (or acid, depending on the nature of the analyte), adding small, precise increments of the titrant.
-
The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point(s).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the titration curve, often corresponding to the pH at the half-equivalence point(s). First and second derivative plots can be used to accurately determine the equivalence point(s).
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in the development of novel kinase inhibitors. While comprehensive experimental data on its physical properties remains to be fully elucidated in publicly available literature, this guide provides the currently available information, context for its application, and standardized protocols for its further characterization. The provided data and methodologies are intended to facilitate the work of researchers in medicinal chemistry and drug development.
References
Navigating the Solubility Landscape of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility Profile
Quantitative solubility data for 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively documented in publicly accessible databases. However, based on its chemical structure—a heterocyclic aromatic amine with a bromine substituent—a qualitative solubility profile can be predicted. The presence of amine and pyrazole functionalities suggests potential for hydrogen bonding, which may afford some solubility in polar protic solvents. The aromatic core and the bromine atom contribute to its lipophilic character, indicating likely solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The amine and pyrazole moieties can engage in hydrogen bonding, but the overall aromatic structure and bromine limit aqueous solubility. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating polar and nonpolar functionalities, making them good solvents for a wide range of organic compounds. DMSO is a common solvent for initial stock solutions in biological screening. |
| Nonpolar Aprotic | Toluene, Hexane | Low | The polar amine and pyrazole groups significantly reduce solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can dissolve compounds with a moderate degree of polarity and are often used in organic synthesis and purification. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various stages of drug development, from initial screening to formulation. Below are detailed methodologies for two standard experimental protocols.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.
-
Calibration: Prepare a standard curve of known concentrations of the compound in the same solvent to accurately quantify the concentration in the saturated solution.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the test solvent at the specified temperature.
Kinetic Solubility Determination: Turbidimetric Method
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, typically DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate (e.g., a 96-well or 384-well plate).
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a serial dilution manner to create a range of concentrations. This is typically done using automated liquid handling systems.
-
Precipitation and Detection: As the concentration of the compound in the aqueous buffer increases, it will eventually exceed its solubility limit and precipitate. This precipitation causes turbidity, which can be detected by measuring the absorbance or scattering of light using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly increases above the background. This can be determined by plotting the turbidity against the compound concentration and identifying the inflection point.
Visualization of Pathways and Workflows
Signaling Pathway: Inhibition of Kinase Signaling
Derivatives of the pyrazolo[3,4-b]pyridine scaffold are frequently investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Generic pathway of a kinase inhibitor.
Experimental Workflow: Solubility Determination
The process of determining the solubility of a compound involves a logical sequence of steps, from sample preparation to data analysis.
Caption: Workflow for thermodynamic solubility.
Conclusion
While a specific, quantitative solubility value for this compound remains to be broadly published, its structural features suggest a solubility profile that favors polar aprotic and chlorinated organic solvents over aqueous media. For researchers and drug development professionals, the empirical determination of its solubility using standardized protocols such as the shake-flask or turbidimetric methods is essential. Understanding the solubility of this and related pyrazolo[3,4-b]pyridine derivatives is a foundational step in advancing their potential as therapeutic agents, particularly in the context of kinase inhibition and cancer therapy. The methodologies and conceptual frameworks provided in this guide offer a robust starting point for these critical investigations.
An In-depth Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Abstract: This document provides a comprehensive technical overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. As a versatile chemical building block, its pyrazolo[3,4-b]pyridine core is integral to the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for therapeutic applications. This guide summarizes its chemical structure, physicochemical properties, and key applications, supported by detailed experimental protocols and logical workflow diagrams to facilitate further research and development.
Chemical Identity and Structure
This compound is a bicyclic heteroaromatic compound. The structure consists of a pyrazole ring fused to a pyridine ring, with a bromine substituent on the pyridine ring and an amine group on the pyrazole ring. This arrangement of functional groups makes it a valuable intermediate for creating diverse molecular libraries through various coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine[1] |
| Common Synonym | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine[1] |
| CAS Number | 405224-24-0[1][2][3][4] |
| PubChem CID | 9834334[1][5] |
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₄[2][3][4][5] |
| Molecular Weight | 213.03 g/mol [2][3][4] |
| Monoisotopic Mass | 211.96976 Da[1][5] |
| Canonical SMILES | C1=C(C=NC2=NNC(=C21)N)Br[5] |
| InChI | 1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)[1][3][5] |
| InChIKey | SSNUTEUZXZIYTB-UHFFFAOYSA-N[1][3][5] |
Physicochemical Properties
The compound exists as a solid at room temperature and possesses properties typical of small, functionalized heterocyclic molecules.[3][6] Its predicted partition coefficient (XlogP) suggests moderate lipophilicity.
Table 3: Physical and Chemical Data
| Property | Value |
|---|---|
| Physical Form | Solid[3][6] |
| Density | 1.994 g/cm³[2] |
| Boiling Point (Predicted) | 429.1 ± 40.0 °C[2] |
| Flash Point (Predicted) | 213.3 °C[2] |
| Vapor Pressure | 0 mmHg at 25°C[2] |
| Predicted XlogP | 1.2[1][5] |
Spectroscopic Data
Detailed experimental spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are often provided by commercial suppliers upon request.[7] Publicly available predicted mass spectrometry data provides insight into the molecule's behavior under ionization.
Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.97704 | 132.6 |
| [M+Na]⁺ | 234.95898 | 147.3 |
| [M-H]⁻ | 210.96248 | 135.5 |
Data sourced from PubChem.[5]
Synthesis and Reactivity
While this compound is commercially available, the synthesis of the core pyrazolo[3,4-b]pyridine scaffold is well-documented. One effective method involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes.[8] This approach is valued for its efficiency and ability to generate diverse frameworks.[8]
Caption: General synthetic workflow for the pyrazolo[3,4-b]pyridine core.
Experimental Protocol 1: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridine frameworks.[8]
-
Preparation: To a reaction vial, add the selected 5-aminopyrazole derivative (1.0 eq.), the corresponding alkynyl aldehyde (1.0 eq.), a silver catalyst (e.g., Ag(CF₃CO₂) at 10 mol%), and an acid additive (e.g., TfOH at 30 mol%).
-
Reaction: Add the solvent (e.g., DMAc) and seal the vial. Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for approximately 2 hours, monitoring its progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue using flash column chromatography to obtain the desired pyrazolo[3,4-b]pyridine product.
Applications in Research and Drug Development
The primary application of this compound is as a key intermediate in the synthesis of novel compounds for drug discovery and agrochemical development.[4][9] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space.[10]
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" frequently found in kinase inhibitors.[8][11] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.
-
Tropomyosin Receptor Kinase (TRK) Inhibitors: Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been designed and synthesized as potent inhibitors of TRK, a family of receptor tyrosine kinases.[12] Aberrant activation of TRKs can drive cell proliferation and survival in certain cancers. Inhibition of TRK blocks downstream signaling through critical pathways like Ras/Erk, PLC-γ, and PI3K/Akt.[12]
Caption: Inhibition of the TRK signaling pathway by a pyrazolo[3,4-b]pyridine derivative.
-
TANK-binding kinase 1 (TBK1) Inhibitors: This scaffold is also used to develop inhibitors of TBK1, a key kinase in innate immunity signaling pathways.[13] Modulating TBK1 activity is a therapeutic strategy for autoimmune diseases and neuroinflammation.
Other Biological Activities
The versatility of the pyrazolo[3,4-b]pyridine core has led to its incorporation into compounds with a broad range of biological activities, including:
-
Antibacterial and Antioxidant Agents: Used to synthesize sulfonamide derivatives with demonstrated antibacterial and antioxidant properties.[14]
-
Antiviral and Antifungal Agents: The scaffold is present in molecules investigated for antiviral, antifungal, and antimalarial activity.[8][11]
Representative Experimental Protocols
The true value of this compound lies in its utility as a starting material. The following protocol outlines a common and critical derivatization reaction.
Experimental Protocol 2: General Procedure for Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to append an aryl group at the 5-position, a common step in building a screening library.
-
Reagents Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃ at 2.0-2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C for 1-18 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to yield the 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative.
Caption: A typical workflow for drug discovery using a versatile building block.
Safety Information
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment in a well-ventilated area.
Table 5: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation mark)[3][6] |
| Signal Word | Warning[3][6] |
| Hazard Statement | H302: Harmful if swallowed[3][6] |
| Hazard Class | Acute Toxicity 4, Oral[3] |
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its fused heterocyclic core is a proven scaffold for targeting a range of biological entities, especially protein kinases. The strategic placement of the bromine and amine functionalities provides researchers with the synthetic handles needed to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents. This guide provides the foundational technical data and protocols to support such research endeavors.
References
- 1. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
- 4. 5-Bromo-1H-Pyrazolo(3,4-b) pyridine-3-Amine | VIVAN ACL [vivanacl.com]
- 5. PubChemLite - this compound (C6H5BrN4) [pubchemlite.lcsb.uni.lu]
- 6. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
- 7. 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YLAMINE(405224-24-0) 1H NMR [m.chemicalbook.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Strategic Core: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its Derivatives in Drug Discovery
This guide provides an in-depth technical overview of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and its instrumental role as a building block for potent and selective kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their discovery programs.
Chemical Identity and Nomenclature
This compound is a substituted pyrazolopyridine, a class of compounds recognized for its structural similarity to purines, which allows for effective interaction with a variety of biological targets. Its correct identification is crucial for sourcing and regulatory purposes.
Table 1: Compound Identification
| Identifier | Value |
| Primary Name | This compound |
| CAS Number | 405224-24-0[1] |
| Molecular Formula | C₆H₅BrN₄[1] |
| Molecular Weight | 213.03 g/mol [1] |
| IUPAC Name | 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine[1] |
A comprehensive list of synonyms is provided below to aid in literature searches and material procurement.
Table 2: Known Synonyms
| Synonym |
| 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine[1] |
| 5-Bromo-1H-pyrazolo(3,4-b)pyridin-3-amine |
| 5-bromo-2H-pyrazolo[3,4-b]pyridin-3-ylamine |
| 3-Amino-5-bromo-1H-pyrazolo(3,4-b)pyridine |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ylamine |
Strategic Synthesis of the Pyrazolo[3,4-b]pyridine Core
The synthesis of the this compound scaffold can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials and the desired substitution patterns for subsequent derivatization. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.
Synthesis from a Substituted Pyridine Precursor: A Validated Protocol
A robust method for the synthesis of the 3-amino-pyrazolo[3,4-b]pyridine core involves the cyclization of a substituted 2-chloronicotinonitrile with hydrazine. This approach offers high yields and regioselectivity. The subsequent bromination at the 5-position can be achieved using standard electrophilic brominating agents.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine from 2-Chloro-3-cyanopyridine
-
To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]pyridine.
Step 2: Bromination at the C5 Position
-
Dissolve the 3-amino-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent such as acetic acid or dimethylformamide (DMF).
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
This two-step process provides a reliable and scalable route to the target compound, which can then be used in fragment-based drug discovery and lead optimization campaigns.
The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective inhibitors. The 3-amino group provides a crucial vector for building out into the solvent-exposed region, allowing for the fine-tuning of selectivity and pharmacokinetic properties.
Mechanism of Action: Targeting the Kinase Hinge
Derivatives of this compound have been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases. These include Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinases (CDKs).[2][3][4] The pyrazole nitrogen and the 3-amino group typically form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.
Case Study: Inhibition of the TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are key drivers in the development and progression of various cancers when genetically altered.[2] Pyrazolo[3,4-b]pyridine derivatives have emerged as potent pan-TRK inhibitors.[2] These inhibitors function by blocking the ATP-binding site of TRK kinases, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. This ultimately leads to the inhibition of cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has yielded valuable structure-activity relationship (SAR) data for various kinase targets.
-
N1-Position of the Pyrazole: Substitution at this position can influence selectivity and pharmacokinetic properties. Small alkyl groups are often well-tolerated, while larger aromatic substituents can be used to probe for additional binding interactions.[5]
-
C3-Amino Group: This is a critical anchor point for hinge binding. Acylation or substitution with small alkyl groups can modulate potency and cell permeability.
-
C5-Bromo Group: The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide range of substituents to explore the solvent-exposed region and enhance selectivity.[2]
-
C4 and C6 Positions of the Pyridine Ring: Modifications at these positions can impact kinase selectivity and overall compound properties. For instance, bulky groups at C4 can sterically clash with the gatekeeper residue of some kinases, thereby conferring selectivity.
Applications in Drug Discovery and Beyond
The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have shown promise as:
-
Topoisomerase IIα inhibitors: For the development of novel anti-leukemic agents.
-
A1 Adenosine Receptor Antagonists: With potential applications in cardiovascular and neurological disorders.
-
AMP-Activated Protein Kinase (AMPK) Activators: For the treatment of metabolic diseases.[5][6]
-
Materials Science: The unique electronic properties of the pyrazolopyridine core make it a candidate for the development of advanced organic materials.
Conclusion
This compound is a high-value scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with its ability to effectively target key biological molecules such as kinases, ensures its continued importance in medicinal chemistry. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this versatile chemical entity in their drug discovery endeavors.
References
- 1. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Core Scaffold for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial building block in the development of potent kinase inhibitors. Its structural features make it an ideal scaffold for designing molecules that can target the ATP-binding sites of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. While direct biological activity data for this compound itself is limited in publicly available research, the extensive studies on its derivatives underscore the immense potential of this chemical moiety in drug discovery.
Kinase Inhibitory Activity of Derivatives
Derivatives of the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases. The data presented below is a summary of the reported half-maximal inhibitory concentrations (IC50) for various derivatives, highlighting the versatility of the core structure in achieving high potency and selectivity. It is important to note that these values are for derivatives and not the core compound itself.
| Derivative Class | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| Pyrazolo[3,4-b]pyridine Derivatives | TRKA | 56 | Km-12 |
| Pyrazolo[3,4-b]pyridine Derivatives | Pan-TRK, FAK, PAK4, PLK4 | 26 - 57 | N/A |
| 1H-pyrazolo[3,4-b]pyridine Derivatives | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 |
| 1H-pyrazolo[3,4-d]pyrimidine Derivatives | BRK/PTK6 | Low nanomolar | MDA-MB-231 |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivatives | CDK5 | 410 | N/A |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivatives | GSK-3 | 1500 | N/A |
Key Signaling Pathways Targeted by Derivatives
The kinase inhibitory activity of this compound derivatives translates to the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Tropomyosin Receptor Kinase (TRK) Signaling
Derivatives have been designed as potent inhibitors of TRK kinases (TRKA, TRKB, TRKC). The TRK signaling pathway, when activated by neurotrophins, plays a crucial role in neuronal development and function. However, chromosomal rearrangements leading to TRK fusion proteins can result in constitutively active kinases that drive the growth of various cancers.
TANK-Binding Kinase 1 (TBK1) Signaling
TBK1 is a key regulator of innate immune responses. However, it has also been implicated in promoting cell survival and proliferation in certain cancers. Potent and selective inhibitors with the 1H-pyrazolo[3,4-b]pyridine core have been developed to target this kinase.
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant human kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP are prepared in a kinase reaction buffer. The test compound, this compound or its derivative, is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
Kinase Reaction: The kinase and the test compound are pre-incubated in a 96- or 384-well plate. The reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT or SRB Assay)
This protocol outlines a standard method for assessing the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye, which binds to total cellular protein. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) is then determined.
Conclusion
This compound stands as a privileged scaffold in the field of kinase inhibitor drug discovery. The extensive research into its derivatives has revealed a remarkable capacity to generate potent and selective inhibitors of key kinases implicated in cancer and other diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this versatile core structure. Future exploration of this scaffold will undoubtedly lead to the development of novel and effective therapeutic agents.
An In-depth Technical Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent kinase inhibitors and other biologically active molecules. This document details synthetic protocols, presents quantitative data for a series of derivatives, and illustrates a key signaling pathway targeted by these compounds.
Core Synthesis Strategies
The synthesis of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core can be achieved through several routes, often involving the construction of the pyrazole ring onto a pre-existing pyridine framework or vice versa. A common and effective method starts from commercially available pyridine derivatives.
One established route begins with 5-bromo-2-fluoropyridine-3-carboxaldehyde. The reaction with hydrazine hydrate leads to the cyclization and formation of the pyrazolo[3,4-b]pyridine ring system. This method provides a straightforward entry to the core scaffold, which can then be further functionalized.
Another approach involves the use of 5-bromo-2-hydrazinopyridine hydrochloride, which undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-b]pyridine core.[1] The choice of starting material and synthetic route can be influenced by the availability of precursors and the desired substitution pattern on the final molecule.
Derivatization of the 5-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold
Once the core is synthesized, it can be further modified to explore structure-activity relationships (SAR). Key reactions include iodination at the 3-position, followed by various coupling reactions to introduce diverse functionalities. The pyrazole nitrogen can also be protected to facilitate selective reactions at other positions.
A notable application of this scaffold is in the development of Tropomyosin receptor kinase (TRK) inhibitors.[2] The following sections will focus on the synthesis of a series of this compound derivatives designed as TRK inhibitors, providing detailed experimental protocols and quantitative data.
Quantitative Data Summary
The following table summarizes the yield and melting point for a series of synthesized this compound derivatives, along with their in vitro inhibitory activity against TRKA kinase.
| Compound ID | R Group | Yield (%) | m.p. (°C) | TRKA IC₅₀ (μM) |
| A01 | 3-Fluorobenzyl | 49.9 | 208.5-209.6 | 0.293 |
| A02 | Benzyl | 51.4 | 190.3-191.2 | >1 |
| A03 | 4-Fluorobenzyl | 55.2 | 215.7-216.8 | 0.185 |
| A04 | 2-Fluorobenzyl | 48.7 | 201.1-202.3 | 0.356 |
| A05 | 3-Chlorobenzyl | 52.1 | 223.4-224.5 | 0.124 |
| A06 | 4-Chlorobenzyl | 58.3 | 231.2-232.4 | 0.098 |
| A07 | 2-Chlorobenzyl | 45.9 | 211.7-212.9 | 0.211 |
| A08 | 3-Methylbenzyl | 50.6 | 198.9-200.1 | 0.452 |
| A09 | 4-Methylbenzyl | 53.8 | 205.4-206.6 | 0.317 |
| A10 | 2-Methylbenzyl | 47.2 | 192.8-194.0 | 0.589 |
| A11 | 3-Methoxybenzyl | 49.5 | 185.2-186.4 | 0.613 |
| A12 | 4-Methoxybenzyl | 54.1 | 193.6-194.8 | 0.428 |
| A13 | 2-Methoxybenzyl | 46.8 | 179.1-180.3 | 0.735 |
| A14 | Pyridin-3-ylmethyl | 42.3 | 220.1-221.3 | 0.076 |
| A15 | Pyridin-4-ylmethyl | 40.8 | 225.6-226.8 | 0.059 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2]
Experimental Protocols
General Synthetic Scheme
The general synthetic approach for the preparation of the target compounds is outlined below. The initial steps involve the modification of the core scaffold, followed by coupling reactions to introduce the desired side chains.
Caption: General synthetic workflow for this compound derivatives.
Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (8)
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) in DMF, N-iodosuccinimide (133.00 mmol) was added.[2] The mixture was heated at 60 °C and stirred for 12 hours.[2] After cooling to room temperature, the reaction mixture was poured into water, resulting in the formation of a faint yellow precipitate. The precipitate was collected by filtration under reduced pressure to yield compound 8 as a faint yellow solid (32.5 g, 82.4% yield), which was used in the next step without further purification.[2]
Synthesis of 5-bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (9)
A solution of compound 8 (30 g, 92.90 mmol) in dry DMF was cooled to 0 °C. Sodium hydride (111.48 mmol) was added slowly to the mixture. After stirring for 2 hours, 4-methoxybenzyl chloride (102.19 mmol) was added, and the reaction was allowed to warm to room temperature and stirred for 4 hours. The mixture was then poured into ice water, and the resulting faint yellow precipitate was collected to give compound 9 .
Synthesis of (3-aminophenyl)(morpholino)methanone (12)
To a solution of meta-aminobenzoic acid in DMF, morpholine, EDCI, HOBt, and DIPEA were added. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC). The product was then extracted and purified to yield compound 12 .
Buchwald-Hartwig Coupling to form Intermediate (13)
A mixture of compound 9 , compound 12 , Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane was heated under an inert atmosphere. The reaction progress was monitored by TLC. Upon completion, the mixture was worked up and purified to afford the coupled intermediate 13 .
Borylation to form Intermediate (14)
Intermediate 13 was reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane under an inert atmosphere. The mixture was heated until the reaction was complete. The product, boronic ester 14 , was isolated and purified.
Suzuki Coupling to form Protected Final Compounds (15a-o)
To a reaction mixture of intermediate 14 in a suitable solvent, 2 mL of water, Cs₂CO₃ (1.15 mmol), the corresponding substituted benzyl bromide (1.15 mmol), and Pd(PPh₃)₄ (0.019 mmol) were added.[3] The mixture was degassed with argon for 10 minutes and then heated at 80 °C under an argon atmosphere for 2 hours.[3] The mixture was concentrated in vacuo, and the resulting residue was redissolved in DCM and MeOH, filtered, and the filtrate was concentrated. The crude product was purified by silica chromatography to give the protected final compounds 15a-o (yields: 30.3–34.7%).[3]
Deprotection to Yield Final Target Compounds (A01-A15)
The protected final compound (15a-o ) was dissolved in 5 mL of CF₃COOH and heated at 60 °C for 8 hours.[3] The mixture was concentrated in vacuo, and 1 mL of MeOH was added. The suspension was adjusted to pH = 8 with saturated sodium bicarbonate, filtered, and the filter cake was washed with water. The residue was then stirred and washed with MeOH to obtain the final target compounds A01-A15 .[3]
Signaling Pathway and Mechanism of Action
Derivatives of this compound have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of TRK fusion proteins, which are constitutively active and drive the growth and survival of various cancers.
The synthesized compounds act as ATP-competitive inhibitors, binding to the kinase domain of the TRK receptors and preventing the phosphorylation of downstream signaling molecules. This inhibition blocks the activation of key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the TRK signaling pathway by this compound derivatives.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The synthetic routes outlined in this guide provide a robust framework for accessing a wide range of derivatives. The provided data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this privileged scaffold for the development of novel therapeutics. The demonstrated activity of these compounds against TRK kinases highlights the potential of this chemical class in oncology and other therapeutic areas. Further optimization of these derivatives could lead to the discovery of clinical candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
The Pharmacology of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. While the core molecule itself is primarily a synthetic intermediate, its structural motifs are integral to a multitude of clinical and preclinical drug candidates. This technical guide provides an in-depth analysis of the pharmacology of derivatives built upon this pyrazolo[3,4-b]pyridine core, focusing on their mechanisms of action, quantitative biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this promising area of drug discovery.
Introduction: The Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a heterocyclic aromatic system that has garnered significant attention in pharmaceutical research.[1] Its structure, bearing resemblance to the purine bases adenine and guanine, makes it an ideal framework for designing molecules that interact with ATP-binding sites in various enzymes, most notably protein kinases. The bromine substituent at the 5-position and the amine group at the 3-position of the core molecule, this compound, offer versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[2] This scaffold is a key component in the development of therapeutics for neurological disorders and in biochemical research aimed at enzyme inhibition and receptor binding.[2]
Derivatives of this core have shown significant promise as inhibitors of several important kinase families, including Tropomyosin Receptor Kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6] These kinases are implicated in a variety of pathological conditions, from cancer to inflammatory and neurodegenerative diseases.
Pharmacology of Key Derivatives
The true pharmacological significance of this compound is realized through the biological activities of its derivatives. The following sections detail the pharmacology of representative derivatives that have been developed as potent kinase inhibitors.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Mechanism of Action: TRK inhibitors incorporating the pyrazolo[3,4-b]pyridine scaffold act as ATP-competitive inhibitors at the kinase domain of TRK proteins (TrkA, TrkB, and TrkC). By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the TRK receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A01 | TRKA | 293 | [3] |
| C03 | TRKA | 56 | [3] |
Signaling Pathway:
The binding of neurotrophins (like NGF to TrkA) to TRK receptors triggers receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival and differentiation.[3][7]
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Mechanism of Action: Pyrazolo[3,4-b]pyridine derivatives targeting GSK-3 also function as ATP-competitive inhibitors. GSK-3 is a constitutively active kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 can have therapeutic effects in various diseases, including neurodegenerative disorders and cancer.[4][8]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 15 | GSK-3 | 0.001 | [4] |
Signaling Pathway:
GSK-3 is a key regulator in multiple signaling pathways. In the Wnt signaling pathway, active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression. GSK-3 activity is also regulated by the PI3K/Akt pathway, where Akt phosphorylates and inactivates GSK-3.[8][9]
TANK-binding kinase 1 (TBK1) Inhibitors
Mechanism of Action: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent inhibitors of TBK1, a key kinase in the innate immune response. These compounds act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates like IRF3, which is essential for the production of type I interferons.[5]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [5] |
| BX795 | TBK1 | 7.1 | [5] |
| MRT67307 | TBK1 | 28.7 | [5] |
Signaling Pathway:
TBK1 is activated by various stimuli, including viral nucleic acids, through pattern recognition receptors (PRRs) and their adaptors (e.g., STING, MAVS). Activated TBK1 then phosphorylates and activates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferon genes.[10][11]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Mechanism of Action: 1H-pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent and selective inhibitors of the FGFR family of receptor tyrosine kinases. These compounds compete with ATP for binding to the kinase domain of FGFRs, thereby blocking their activation and downstream signaling. Dysregulation of FGFR signaling is a known driver in various cancers.[6]
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Target Kinase | IC50 (nM) | Reference |
| 4a | FGFR1 | 0.3 | VEGFR2 | 365.9 | [6] |
| 5 | FGFR1 | 3.3 | - | - | [6] |
| 10 | FGFR1 | >5000 | - | - | [6] |
| 7i | FGFR1 | 42.4 | - | - | [6] |
| 11a | FGFR1 | 1.1 | - | - | [6] |
Signaling Pathway:
Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo autophosphorylation. This leads to the recruitment of adaptor proteins like FRS2, which in turn activate major downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and angiogenesis.[12][13]
Experimental Protocols
General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of various pyrazolo[3,4-b]pyridine derivatives often starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine or related precursors. A common synthetic strategy involves a sequence of reactions such as halogenation, protection of the pyrazole nitrogen, and subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce various substituents at different positions of the core scaffold.
Example Workflow for Synthesis of TRK Inhibitors: [3]
Detailed Protocol for Iodination: [3]
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF.
-
Add N-iodosuccinimide (NIS).
-
Heat the mixture at 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the iodinated intermediate.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.
General Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a highly valuable and versatile scaffold in the design of potent and selective kinase inhibitors. Its derivatives have demonstrated significant therapeutic potential by targeting key kinases involved in cancer, inflammation, and neurodegenerative diseases. The structure-activity relationships derived from studies on these derivatives provide a strong foundation for the future development of novel therapeutics. The detailed pharmacological data, signaling pathway analyses, and experimental protocols presented in this guide are intended to support and accelerate further research in this critical area of drug discovery.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
The Therapeutic Potential of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide to Key Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a pivotal structural motif in the development of potent and selective kinase inhibitors. Its inherent properties make it a valuable building block for creating novel therapeutic agents targeting a range of diseases, most notably cancer and inflammatory conditions. This technical guide consolidates the current understanding of the therapeutic targets of compounds derived from this core, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Structure and Rationale for Use
This compound belongs to the pyrazolopyridine class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds incorporating this scaffold to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases. The bromine atom at the 5-position and the amine group at the 3-position provide versatile handles for synthetic modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties of inhibitor candidates.
Key Therapeutic Targets and Quantitative Data
Recent research has highlighted the potential of derivatives of the pyrazolo[3,4-b]pyridine scaffold to inhibit several crucial kinases implicated in disease pathogenesis. The following sections detail the primary therapeutic targets identified to date, along with the corresponding inhibitory activities of representative compounds synthesized using a pyrazolo[3,4-b]pyridine core.
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a critical role in neuronal development and function.[1] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[1] Consequently, the development of TRK inhibitors has emerged as a promising therapeutic strategy for these genetically defined tumors.
A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors. The synthesis of these compounds commenced from the related starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2] The inhibitory activities of selected compounds from this series against TRKA are summarized in the table below.
| Compound ID | TRKA IC50 (nM) |
| A01 | 293 |
| C03 | 56 |
| 4 | 17 |
| 5 | 12 |
| (Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2]) |
Notably, compound C03 demonstrated an IC50 value of 56 nM against TRKA and also inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM.[2][3] Further optimization led to compounds 4 and 5 , which exhibited pan-TRK inhibition with low nanomolar potency.[2]
TANK-Binding Kinase 1 (TBK1) Inhibition
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a central role in the innate immune response, particularly in the production of type I interferons (IFNs) following viral or bacterial infection. Dysregulation of TBK1 activity has been implicated in autoimmune diseases and certain cancers.
Researchers have developed a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors.[4][5] The most promising compound from this series, 15y , exhibited an exceptionally low IC50 value against TBK1.
| Compound ID | TBK1 IC50 (nM) |
| 15y | 0.2 |
| (Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[4][5]) |
Compound 15y not only demonstrated potent enzymatic inhibition but also effectively suppressed the downstream IFN signaling pathway in cellular assays and exhibited antiproliferative effects against several cancer cell lines.[4][5]
Signaling Pathways
The therapeutic efficacy of kinase inhibitors is directly linked to their ability to modulate specific signaling cascades. The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from the this compound core.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
The general synthetic route for the preparation of TRK inhibitors from a pyrazolo[3,4-b]pyridine core involves a multi-step process.[2] The following workflow outlines the key transformations.
Detailed Protocol for Iodination: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), N-iodosuccinimide (NIS) (1.1 eq) is added. The reaction mixture is heated to 60°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration to yield the iodinated intermediate.[2]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. The following is a general protocol that can be adapted for specific kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
384-well microplates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells containing the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP is typically at or near its Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal generated is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Antiproliferative Activity Assay (SRB Assay)
The antiproliferative effects of the compounds on cancer cell lines can be evaluated using the sulforhodamine B (SRB) assay.[4]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375, A2058, Panc0504)
-
Appropriate cell culture medium and supplements
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 2000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound and incubate for 72 hours.
-
Cell Fixation: After the incubation period, gently wash the cells with PBS and fix them by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry and then solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI50 value is determined from the dose-response curve.
Conclusion
The this compound core represents a highly promising scaffold for the development of targeted kinase inhibitors. Derivatives of this compound have demonstrated potent and selective inhibition of key therapeutic targets such as TRK and TBK1. The synthetic accessibility and the potential for further chemical modification make this heterocyclic system an attractive starting point for the discovery of novel drug candidates for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical class.
References
- 1. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Next-Generation Kinase Inhibitors: A Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the design, synthesis, and biological evaluation of analogs based on the versatile 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold. This core structure has emerged as a privileged fragment in the development of potent and selective kinase inhibitors, offering significant therapeutic potential in oncology and immunology. This document provides a comprehensive overview of the current landscape, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future drug discovery efforts.
Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and has proven to be a valuable template for the design of kinase inhibitors. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bonding interactions within the ATP-binding pocket of various kinases. The strategic incorporation of a bromine atom at the 5-position and an amine at the 3-position provides key handles for synthetic diversification and targeted interactions with kinase domains. Analogs of this scaffold have demonstrated potent inhibitory activity against several important kinase targets, including Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases, respectively.[1][2]
Rational Design of this compound Analogs
The design of novel analogs based on the 5-bromo-1H-pyrazolo[3,a]pyridin-3-amine core often employs a combination of scaffold hopping, structure-based drug design, and the exploration of structure-activity relationships (SAR).[1] The pyrazolo portion of the scaffold is well-suited to act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase hinge region, such as phenylalanine.[1]
The general design strategy involves the functionalization of the core at several key positions to optimize potency, selectivity, and pharmacokinetic properties. The 3-amino group serves as a crucial attachment point for various side chains that can extend into different pockets of the ATP-binding site. The 5-bromo substituent can be utilized in cross-coupling reactions to introduce a wide array of chemical moieties. Furthermore, the N1 position of the pyrazole ring offers another site for modification to fine-tune the molecule's properties.
Below is a logical workflow illustrating the typical design and development process for these kinase inhibitors.
Synthesis of this compound Analogs
The synthesis of the this compound core and its subsequent derivatization is a critical aspect of the drug discovery process. A common synthetic route to the core involves the cyclization of a substituted pyridine precursor.
A general synthetic scheme is presented below, followed by a detailed experimental protocol for the synthesis of a key intermediate.
Experimental Protocol: Synthesis of 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine
This protocol describes the iodination of the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key step in creating a versatile intermediate for further diversification.[1]
Materials:
-
5-bromo-1H-pyrazolo[3,4-b]pyridine
-
N-iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture at 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water, which will result in the formation of a precipitate.
-
Collect the precipitate by filtration under reduced pressure.
-
The resulting solid is 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine, which can often be used in the next step without further purification.
Biological Evaluation: Kinase Inhibition Assays
The biological activity of the synthesized analogs is primarily assessed through in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a target kinase. Two common methods are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the ADP-Glo™ Kinase Assay.
Experimental Protocol: TRK Kinase Inhibition Assay (HTRF)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TRK kinases using the HTRF method.[1]
Materials:
-
TRK kinase (e.g., TRKA, TRKB, TRKC)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665
-
Detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)
-
384-well assay plates
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the assay buffer.
-
Add the kinase/substrate mixture to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well. .
-
-
Detection:
-
Stop the reaction by adding the detection buffer containing the HTRF detection reagents.
-
Incubate the plate at room temperature for 1 hour to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition as a function of the compound concentration to determine the IC50 value.
Experimental Protocol: TBK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a general procedure for measuring the inhibition of TBK1 kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
TBK1 kinase
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well assay plates
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a 96-well plate. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, ATP, and substrate.
-
Add the master mix to all wells.
-
Add the TBK1 enzyme to the appropriate wells to initiate the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has led to the identification of key structural features that govern kinase inhibitory activity and selectivity.
TRK Inhibitors
For TRK inhibitors, a common strategy is to introduce a substituted benzyl group at the 5-position of the pyrazolopyridine core. The nature and position of substituents on the benzyl ring significantly impact potency.
| Compound | R1 | R2 | R3 | TRKA IC50 (nM)[1] |
| C03 | H | H | H | 56 |
| C09 | F | H | H | 57 |
| C10 | H | F | H | 26 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]
The data suggests that substitutions on the phenyl ring at the 5-position can modulate the inhibitory activity against TRKA. For instance, a fluorine atom at the meta position (C10) leads to a more potent inhibitor compared to the unsubstituted analog (C03).
TBK1 Inhibitors
In the case of TBK1 inhibitors, modifications at the 3-amino position have been extensively explored. The introduction of various aryl and heteroaryl groups can lead to potent and selective inhibitors.
| Compound | R Group at 3-amino | TBK1 IC50 (nM)[2] |
| 15a | Indole | >1000 |
| 15y | Substituted pyrazole | 0.2 |
Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[2]
These findings highlight the critical role of the substituent at the 3-amino position in achieving high potency against TBK1. A substituted pyrazole in this position (15y) resulted in a significantly more potent inhibitor than an indole group (15a).[2]
Signaling Pathways
This compound analogs exert their therapeutic effects by inhibiting key kinases in cellular signaling pathways.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are activated by neurotrophins. Gene fusions involving the NTRK genes can lead to the formation of chimeric TRK fusion proteins with constitutively active kinase domains, driving the proliferation and survival of cancer cells. TRK inhibitors block the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response, particularly in the production of type I interferons (IFNs) in response to viral and bacterial infections. Dysregulation of TBK1 signaling is also implicated in certain cancers and autoimmune diseases. TBK1 inhibitors can modulate these responses.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Through rational design, guided by SAR and computational modeling, it is possible to generate potent and selective inhibitors of key therapeutic targets such as TRK and TBK1. The synthetic accessibility of this core allows for extensive chemical exploration, and the detailed protocols provided herein offer a practical guide for researchers in the field. Continued investigation into the derivatization of this versatile scaffold is likely to yield new clinical candidates for the treatment of cancer and inflammatory disorders.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Inhibitor Class: A Technical Guide to Pyrazolopyridine-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led to the emergence of pyrazolopyridine-based inhibitors as a promising class of molecules with significant potential in oncology and beyond. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these inhibitors, with a focus on their core mechanisms of action and the experimental methodologies that underpin their development.
Unveiling the Potential: A Summary of Inhibitory Activity
The pyrazolopyridine scaffold has proven to be a versatile backbone for the design of potent inhibitors against a range of therapeutically relevant targets. Extensive research has yielded a wealth of quantitative data demonstrating their efficacy. The following tables summarize the in vitro inhibitory activities of various pyrazolopyridine derivatives against key kinases and cancer cell lines, offering a comparative landscape for researchers.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound | Target | IC50 (nM)[1] | Reference Compound | IC50 (nM)[1] |
| 5a | c-Met | 4.27 ± 0.31 | Cabozantinib | 5.38 ± 0.35 |
| 5b | c-Met | 7.95 ± 0.17 | Cabozantinib | 5.38 ± 0.35 |
Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM)[1] | Reference Compound | IC50 (µM)[1] |
| 5a | HepG-2 | 3.42 ± 1.31 | Erlotinib | 8.19 ± 0.40 |
| 5-Fluorouracil | 5.26 ± 0.31 | |||
| 5b | HepG-2 | 3.56 ± 1.5 | Erlotinib | 8.19 ± 0.40 |
| 5-Fluorouracil | 5.26 ± 0.31 | |||
| 5a | MCF-7 | 4.16 ± 0.2 | Erlotinib | 4.16 ± 0.2 |
| 5-Fluorouracil | 2.87 ± 0.15 | |||
| 5b | MCF-7 | 9.21 ± 0.02 | Erlotinib | 4.16 ± 0.2 |
| 5-Fluorouracil | 2.87 ± 0.15 | |||
| 5a | HCT-116 | 7.89 ± 0.61 | Erlotinib | 7.41 ± 1.12 |
| 5-Fluorouracil | 4.93 ± 0.22 | |||
| 5b | HCT-116 | 8.13 ± 0.4 | Erlotinib | 7.41 ± 1.12 |
| 5-Fluorouracil | 4.93 ± 0.22 |
Table 3: In Vitro CDK2/Cyclin A2 Inhibitory Activity
| Compound | Target | IC50 (µM)[2] | Reference Compound | IC50 (µM)[2] |
| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
The Blueprint: Synthesis and Experimental Protocols
The successful development of pyrazolopyridine-based inhibitors hinges on robust and reproducible experimental methodologies. This section details the key protocols for the synthesis and biological evaluation of these compounds.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (5a,b)[1]
A mixture of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (1 mmol), elemental sulfur (1.2 mmol), and phenyl isothiocyanate or p-chlorophenyl isothiocyanate (1 mmol) in dimethylformamide (10 mL) containing triethylamine (0.5 mL) is heated under reflux for 8-10 hours. The reaction mixture is then cooled, poured onto crushed ice, and acidified with hydrochloric acid. The resulting solid product is collected by filtration and recrystallized from ethanol to yield the target compounds 5a and 5b.
In Vitro c-Met Kinase Inhibitory Assay[1]
The c-Met kinase inhibitory activity is assessed using a homogeneous time-resolved fluorescence (HTRF) assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the c-Met enzyme. The reaction is typically carried out in a 384-well plate, and the fluorescence signal is read using a suitable plate reader. The IC50 values are then calculated from the dose-response curves.
In Vitro Antiproliferative MTT Assay[1]
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are calculated.
Cell Cycle Analysis by Flow Cytometry[1]
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry. Cells are treated with the test compound for a defined time, then harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of the cells is then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the intricate signaling pathways targeted by pyrazolopyridine-based inhibitors and the experimental workflows used to characterize them is crucial for their rational design and development. The following diagrams, generated using Graphviz, provide a visual representation of these complex processes.
References
- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolopyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have propelled the development of numerous clinically successful and promising therapeutic agents. This technical guide provides a comprehensive overview of the pyrazolopyridine core, detailing its role in medicinal chemistry, synthesis, biological activities, and its application in the design of targeted therapies, with a particular focus on kinase inhibitors in oncology.
Introduction: The Privileged Scaffold
The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, is considered a "privileged scaffold" due to its structural resemblance to endogenous purines. This mimicry allows pyrazolopyridine derivatives to effectively compete with natural ligands, such as ATP, for binding sites on various enzymes, particularly kinases.[1][2] The scaffold's rigid bicyclic structure provides a well-defined framework for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with target proteins. Furthermore, the nitrogen atoms within the rings act as key hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of enzymes.[2]
The therapeutic landscape has been significantly shaped by pyrazolopyridine-based drugs. Notably, several kinase inhibitors incorporating this scaffold have received regulatory approval or are in late-stage clinical trials for the treatment of various cancers.[2][3] Beyond oncology, pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects, highlighting the scaffold's vast therapeutic potential.[2][4]
The Pyrazolopyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain and preventing the phosphorylation of downstream substrates.
Approved Drugs and Clinical Candidates
The success of the pyrazolopyridine scaffold is exemplified by several groundbreaking drugs:
-
Selpercatinib (Retevmo®): A highly selective RET (Rearranged during Transfection) kinase inhibitor approved for the treatment of certain types of thyroid and non-small cell lung cancers that harbor RET gene alterations.[2]
-
Glumetinib (SCC244): A potent and highly selective c-Met inhibitor that has shown robust antitumor activity in preclinical models of MET-dependent cancers.[5]
-
Camonsertib (RP-3500): An ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor being investigated for the treatment of advanced solid tumors with specific DNA damage response (DDR) gene alterations.[2]
-
Olverembatinib (HQP1351): A third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of TKIs in chronic myeloid leukemia (CML), particularly the T315I mutation.[2]
Quantitative Data on Pyrazolopyridine Derivatives
The following tables summarize the in vitro activity of various pyrazolopyridine derivatives against different kinases and cancer cell lines, demonstrating the scaffold's potential in developing potent therapeutic agents.
Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Glumetinib (SCC244) | c-Met | 0.42 | [5] |
| Compound 5a | c-Met | 4.27 | [5] |
| Compound 5b | c-Met | 7.95 | [5] |
| Compound 15i | TBK1 | 8.5 | [6] |
| Compound 15y | TBK1 | 0.2 | [6] |
| BX795 | TBK1 | 7.1 | [6] |
| MRT67307 | TBK1 | 28.7 | [6] |
Table 2: Anti-proliferative Activity of Pyrazolopyridine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 5a | HepG-2 | Hepatocellular Carcinoma | 3.42 | [5] |
| MCF-7 | Breast Cancer | 4.16 | [5] | |
| HCT-116 | Colorectal Cancer | 9.21 | [5] | |
| Compound 5b | HepG-2 | Hepatocellular Carcinoma | 3.56 | [5] |
| MCF-7 | Breast Cancer | 4.34 | [5] | |
| HCT-116 | Colorectal Cancer | 8.97 | [5] | |
| Compound h2 | HepG2 | Hepatocellular Carcinoma | 7.05 | [7] |
| HCT116 | Colorectal Cancer | 8.93 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | 9.30 | [7] | |
| MDA-MB-231 | Breast Cancer | 13.37 | [7] | |
| HeLa | Cervical Cancer | 13.04 | [7] | |
| MCF-7 | Breast Cancer | 15.45 | [7] | |
| Compound I2 | CNE2 | Nasopharyngeal Carcinoma | 2.99 | [7] |
| MDA-MB-231 | Breast Cancer | 3.30 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 3.71 | [7] | |
| HeLa | Cervical Cancer | 5.04 | [7] | |
| MCF-7 | Breast Cancer | 5.08 | [7] | |
| HCT116 | Colorectal Cancer | 5.72 | [7] | |
| Compound 5a (pyridopyrazolo-triazine) | MCF-7 | Breast Cancer | 3.89 | [8] |
| Compound 6a (pyridopyrazolo-triazine) | MCF-7 | Breast Cancer | 11.71 | [8] |
| HCT-116 | Colorectal Cancer | 12.58 | [8] |
Signaling Pathways Targeted by Pyrazolopyridine-Based Drugs
The efficacy of pyrazolopyridine-based kinase inhibitors stems from their ability to modulate specific signaling pathways that are aberrantly activated in cancer.
RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by fusion or mutation, drives the proliferation of certain cancer cells. Selpercatinib selectively inhibits RET, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified RET signaling pathway and the inhibitory action of Selpercatinib.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Glumetinib is a selective inhibitor of c-Met, blocking the downstream activation of pathways like PI3K/AKT and RAS/MAPK.
Caption: Overview of the c-Met signaling pathway and its inhibition by Glumetinib.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of pyrazolopyridine-based compounds.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines
A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
Materials:
-
Substituted 5-aminopyrazole
-
Substituted 1,3-dicarbonyl compound (e.g., β-ketoester, diketone)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve the 5-aminopyrazole (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
If a catalyst is used, add it to the reaction mixture (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., pyrazolopyridine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target protein.
In Vivo Tumor Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Monitor the mice for tumor growth. Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Experimental Workflow and Logical Relationships
The discovery of a novel pyrazolopyridine-based kinase inhibitor follows a structured workflow, from initial hit identification to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of pyrazolopyridine-based kinase inhibitors.
Conclusion
The pyrazolopyridine scaffold has unequivocally established itself as a highly valuable and versatile framework in medicinal chemistry. Its ability to serve as a privileged scaffold, particularly in the realm of kinase inhibition, has led to the successful development of life-saving cancer therapies. The continued exploration of this remarkable heterocyclic system, coupled with rational drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative and effective medicines for a wide range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the pyrazolopyridine scaffold in their quest for novel therapeutics.
References
- 1. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the cyclocondensation of 3-aminopyrazole and malononitrile to form the intermediate 1H-pyrazolo[3,4-b]pyridin-3-amine. This intermediate is then selectively brominated at the 5-position using N-bromosuccinimide (NBS) to yield the final product. This protocol offers a practical and efficient route to this important scaffold.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets.[1] The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery programs. The following protocol details a reliable synthetic route starting from commercially available 3-aminopyrazole.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-3-amine
This procedure outlines the cyclocondensation reaction between 3-aminopyrazole and malononitrile.
Materials:
-
3-Aminopyrazole
-
Malononitrile
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 1H-pyrazolo[3,4-b]pyridin-3-amine.
Step 2: Synthesis of this compound
This procedure describes the selective bromination of 1H-pyrazolo[3,4-b]pyridin-3-amine using N-bromosuccinimide.
Materials:
-
1H-pyrazolo[3,4-b]pyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3-Aminopyrazole | Malononitrile, Piperidine, DMF | 1H-pyrazolo[3,4-b]pyridin-3-amine | ~60-70% |
| 2 | 1H-pyrazolo[3,4-b]pyridin-3-amine | N-Bromosuccinimide, DMF | This compound | ~75-85% |
Note: Yields are approximate and may vary depending on reaction scale and optimization.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from simple starting materials to the final functionalized heterocyclic system. The key transformations are the formation of the pyridine ring followed by electrophilic aromatic substitution.
Caption: Logical flow of the synthetic strategy.
Conclusion
The provided protocol offers a clear and reproducible method for the synthesis of this compound. This versatile intermediate can be utilized in a wide range of drug discovery and development projects, enabling the synthesis of novel and potent bioactive molecules. The use of readily available starting materials and straightforward reaction conditions makes this a valuable procedure for medicinal and organic chemists.
References
Application Notes and Protocols for the Suzuki Coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. The functionalization of this core structure, particularly at the 5-position, is of significant interest in drug discovery for developing new chemical entities with improved potency and selectivity. This document provides a detailed protocol for the Suzuki coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine with various arylboronic acids, a key transformation for the synthesis of novel 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.
Reaction Principle:
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the transmetalation step.
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane, Dimethoxyethane (DME), Toluene, Water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, v/v) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Note on the Amino Group: The primary amine at the 3-position of the pyrazolopyridine core can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle.[1][2] In cases of low yield or catalyst deactivation, protection of the amine as an acetamide prior to the Suzuki coupling may be beneficial.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is representative and serves as a guide for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Coupling with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 85 | 10 | 92 |
| 5 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 6 | 80 |
Table 2: Substrate Scope with Various Arylboronic Acids under Optimized Conditions
Optimized Conditions: this compound (1.0 equiv.), arylboronic acid (1.3 equiv.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), DME, 85 °C, 10 h.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 89 |
| 3 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 94 |
| 4 | 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 85 |
| 5 | 2-Thienylboronic acid | 5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 78 |
| 6 | 3-Pyridinylboronic acid | 5-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 65 |
Mandatory Visualization
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has broad applications in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures from readily available starting materials. The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of key signaling kinases.[2][3][4]
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine with various primary and secondary amines. The resulting N-substituted 5-amino-1H-pyrazolo[3,4-b]pyridine derivatives are valuable intermediates in the synthesis of biologically active compounds, including potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity signaling pathways.[2][5]
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the amination of this compound and related heteroaryl bromides.
Table 1: Recommended Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-5 | A versatile system for a broad range of amines.[6][7] |
| Pd(OAc)₂ | BINAP | 2-5 | Effective for coupling with various amines.[7] |
| Pd₂(dba)₃ | RuPhos | 1-3 | Often provides high yields for challenging substrates. |
| Pd₂(dba)₃ | BrettPhos | 1-3 | Effective for coupling with primary amines. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) | Notes |
| Cs₂CO₃ | 1.5-2.5 | Dioxane | 100-110 | A common choice for this transformation.[6] |
| NaOt-Bu | 1.2-2.0 | Toluene | 80-110 | A strong base, effective for less reactive amines.[7] |
| K₃PO₄ | 2.0-3.0 | Dioxane or Toluene | 100-120 | A milder base, suitable for substrates with base-sensitive functional groups. |
| K₂CO₃ | 2.0-3.0 | DMF or Dioxane | 100-130 | Often used for heteroaromatic substrates. |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted-1H-pyrazolo[3,4-b]pyridin-3,5-diamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Buchwald-Hartwig amination workflow.
Application in Drug Discovery: Inhibition of TBK1 Signaling
N-substituted 1H-pyrazolo[3,4-b]pyridin-3,5-diamines, synthesized via the described Buchwald-Hartwig amination, have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[2][5] TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response.[8] It acts as a central node in signaling pathways that lead to the production of type I interferons (IFNs) in response to viral and bacterial infections.[8][9] Dysregulation of TBK1 signaling is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.[2][10]
The TBK1 signaling pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[8] This leads to the recruitment and activation of adaptor proteins, which in turn activate TBK1. Activated TBK1 then phosphorylates and activates the transcription factor IRF3 (Interferon Regulatory Factor 3), which translocates to the nucleus and induces the expression of type I IFNs and other pro-inflammatory genes.[9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key building block in the development of potent and selective kinase inhibitors. The document details its application in targeting various kinases, presents quantitative data for synthesized inhibitors, and offers detailed experimental protocols for key synthetic transformations.
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Its bicyclic system, featuring both a pyrazole and a pyridine ring, offers a unique combination of hydrogen bonding capabilities and aromatic interactions, making it an ideal anchor for binding within the ATP-binding pocket of various kinases. The strategic placement of a bromine atom at the 5-position and an amine group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine core, as in this compound, provides versatile handles for synthetic elaboration through common and robust cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Derivatives of this scaffold have shown significant inhibitory activity against a range of important cancer-related kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-Binding Kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).
Key Applications in Kinase Inhibitor Synthesis
The this compound scaffold serves as a versatile starting material for the synthesis of various kinase inhibitors. The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The amino group at the C3 position can be acylated or engaged in other C-N bond-forming reactions to further functionalize the molecule.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Genetic alterations involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers. The pyrazolo[3,4-b]pyridine core has been successfully employed to develop potent TRK inhibitors. For instance, a series of novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core were synthesized, with some compounds exhibiting low nanomolar IC50 values.[1]
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a key regulator of the innate immune response and has been implicated in the survival of certain cancer cells. Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. Through systematic optimization, compounds with exceptional potency (IC50 values in the sub-nanomolar range) have been identified.[2]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazolo[3,4-b]pyridine scaffold has been utilized to generate selective CDK inhibitors, demonstrating the versatility of this chemical starting point.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from the this compound scaffold.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors synthesized using the pyrazolo[3,4-b]pyridine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay IC50 (µM) | Cell Line | Reference |
| TRK Inhibitors | |||||
| C03 | TRKA | 56 | 0.304 | Km-12 | [1] |
| C09 | TRKA | 57 | - | - | [1] |
| C10 | TRKA | 26 | - | - | [1] |
| TBK1 Inhibitors | |||||
| 15y | TBK1 | 0.2 | - | A172, U87MG, A375, A2058, Panc0504 | [2] |
| BX795 (Reference) | TBK1 | 7.1 | - | - | [2] |
| MRT67307 (Reference) | TBK1 | 28.7 | - | - | [2] |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
The following are generalized protocols for key reactions used in the synthesis of kinase inhibitors from this compound. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl or heteroaryl bromide with a boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the facile generation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a range of clinically relevant kinase targets. The provided protocols offer a starting point for the synthesis of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors, and the data presented herein highlight the potential of this scaffold in drug discovery and development.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Sulfonamide Derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of a library of novel sulfonamide derivatives based on the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. The described methodology follows a robust and versatile two-step synthetic route, enabling the generation of diverse analogs for screening in drug discovery programs. Pyrazolopyridine cores are prevalent in compounds with a wide range of biological activities, and their sulfonamide derivatives have shown promise as kinase inhibitors and antimicrobial agents.
Experimental Protocols
The synthesis of the target sulfonamide derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is achieved via a two-step process. The initial step involves the conversion of the starting amine to a sulfonyl chloride intermediate through a diazotization-sulfonation reaction. The subsequent step is the coupling of the sulfonyl chloride with a variety of primary and secondary amines to yield the desired sulfonamides.
Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
-
Diazotization:
-
To a stirred solution of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and acetic acid at 0-5 °C, a solution of sodium nitrite (1.1 eq.) in water is added dropwise.
-
The reaction mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. Copper(I) chloride (0.2 eq.) is added as a catalyst.
-
The freshly prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-substituted-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonamides
-
Coupling Reaction:
-
To a solution of the desired primary or secondary amine (1.2 eq.) in a suitable solvent such as pyridine or dichloromethane at 0 °C, 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride (1.0 eq.) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure sulfonamide derivative.
-
Data Presentation
The following table summarizes the representative quantitative data for a series of synthesized sulfonamide derivatives.
| Compound ID | R-group (Amine) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| SPS-01 | Cyclopropylamine | 78 | 185-187 | 8.65 (s, 1H), 8.21 (s, 1H), 3.45 (m, 1H), 0.95-1.10 (m, 4H) | 348.0 |
| SPS-02 | Morpholine | 85 | 192-194 | 8.68 (s, 1H), 8.24 (s, 1H), 3.70 (t, 4H), 3.25 (t, 4H) | 390.0 |
| SPS-03 | Aniline | 72 | 210-212 | 10.21 (s, 1H), 8.70 (s, 1H), 8.28 (s, 1H), 7.10-7.40 (m, 5H) | 396.0 |
| SPS-04 | Benzylamine | 81 | 178-180 | 8.66 (s, 1H), 8.22 (s, 1H), 4.35 (d, 2H), 7.20-7.35 (m, 5H) | 410.0 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of sulfonamide derivatives.
Generic Kinase Signaling Pathway
Caption: Inhibition of a generic MAP kinase signaling pathway.
Application of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Agrochemical Research
Introduction
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active molecules. In the field of agrochemical research, the pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" due to its presence in a number of commercial pesticides. This core structure's unique electronic and steric properties allow for the development of potent and selective fungicides, insecticides, and herbicides. The bromine and amine functionalities on the this compound ring system provide reactive handles for a variety of chemical transformations, enabling the creation of diverse libraries of candidate agrochemicals.
Fungicidal Applications
Table 1: Representative Fungicidal Activity of Pyrazole Derivatives
| Compound Class | Target Pathogen | Efficacy Data (EC50/IC50) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 µg/mL | [1] |
| Pyrazole Aminopropyl Isothiocyanates | Botrytis cinerea | 2.432 µg/mL | [2] |
| Pyrazole Derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | [3] |
Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide Fungicide
This protocol describes a general method for the synthesis of a pyrazole carboxamide, a class of compounds known for their fungicidal activity. This serves as a representative example of how a compound like this compound could be functionalized.
Step 1: Acylation of this compound
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide derivative.
Insecticidal Applications
The pyrazolo[3,4-b]pyridine core is also a key feature in several classes of insecticides. These compounds can act on various molecular targets within the insect nervous system. For instance, some pyrazole-containing insecticides are known to be modulators of ryanodine receptors, leading to uncontrolled calcium release and paralysis in insects.
A recent study highlighted the insecticidal potential of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines against the cotton aphid, Aphis gossypii. While not directly starting from this compound, this research demonstrates the utility of the pyrazolo[3,4-b]pyridine scaffold in developing new insecticidal agents. Some of the synthesized compounds in this study showed promising results, indicating that further derivatization of this core structure could lead to potent insecticides.
Table 2: Representative Insecticidal Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Class | Target Pest | Efficacy Data (LC50) | Reference |
| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii | Promising results for compounds 4, 9b, and 9c | [4] |
Experimental Protocol: General Synthesis of N-Aryl Pyrazolo[3,4-b]pyridines
This protocol outlines a general approach for the synthesis of N-aryl derivatives of pyrazolo[3,4-b]pyridines, a common structural motif in insecticidal compounds.
Step 1: Buchwald-Hartwig Amination
-
To a reaction vessel, add this compound (1 equivalent), the desired aryl amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-aryl pyrazolo[3,4-b]pyridine derivative.
Herbicidal Applications
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its herbicidal properties. Pyrazole-containing herbicides can act on various plant-specific enzymes. For example, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to bleaching of new plant tissues and eventual plant death.
While specific examples of herbicides derived directly from this compound are not prevalent in the literature, the general principles of pyrazole-based herbicide design can be applied.
Table 3: Representative Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Target Weed | Efficacy Data | Reference |
| Phenylpyridine Moiety-Containing Pyrazoles | Setaria viridis | 50% inhibition at 150 g a.i./hm² | [5] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Root of rape and barnyard grass | Potential herbicidal activity | [6] |
Experimental Protocol: General Synthesis of Pyrazolo[3,4-b]pyridine Ethers
This protocol provides a general method for the synthesis of ether derivatives, a common modification in the development of herbicides.
Step 1: Williamson Ether Synthesis
-
To a solution of a hydroxylated pyrazolo[3,4-b]pyridine derivative (which could be synthesized from this compound) (1 equivalent) in a polar aprotic solvent (e.g., dimethylformamide or acetone), add a base (e.g., potassium carbonate or sodium hydride) (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide) (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether derivative.
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A generalized workflow for agrochemical discovery.
The mode of action of many pyrazole-based agrochemicals involves the inhibition of specific enzymes. For example, SDHI fungicides target Complex II of the mitochondrial electron transport chain.
Caption: Mechanism of action for SDHI fungicides.
This compound is a valuable starting material for the synthesis of a wide range of potential agrochemicals. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in fungicides, insecticides, and herbicides. By leveraging the reactivity of the bromine and amine groups, researchers can generate diverse libraries of compounds for biological screening. The provided experimental protocols offer general guidance for the synthesis of derivatives, and the workflow diagrams illustrate the process of agrochemical discovery and the mechanism of action for a key class of pyrazole-based fungicides. Further research into the derivatization of this compound holds significant potential for the development of new and effective crop protection agents.
References
- 1. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a Versatile Intermediate for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key intermediate in the synthesis of novel materials for organic electronics. The unique electronic properties and versatile reactivity of the pyrazolo[3,4-b]pyridine scaffold make it an attractive building block for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.[1] This core structure is electronically interesting, combining the electron-rich nature of the pyrazole ring with the electron-deficient characteristics of the pyridine ring. The presence of a bromine atom at the 5-position and an amino group at the 3-position provides two distinct reactive sites for further chemical modification, making it a highly versatile intermediate for the synthesis of a wide range of functional organic materials.[2]
The pyrazolo[3,4-b]pyridine framework is a known pharmacophore and has been extensively studied in medicinal chemistry.[3][4] Its derivatives have shown promise as kinase inhibitors and other therapeutic agents. This existing body of research provides a solid foundation for the synthetic chemistry required to explore its applications in materials science. Pyridine-based materials, in general, are widely used as electron-transporting materials in OLEDs and as components in perovskite solar cells, highlighting the potential of this compound class in organic electronics.[5][6][7][8]
Synthetic Pathways and Protocols
A plausible synthetic strategy involves the initial formation of a substituted aminopyridine, followed by the construction of the fused pyrazole ring. Alternatively, a pre-formed aminopyrazole can be used to build the pyridine ring.
Below are detailed protocols for the synthesis of key precursors, which can be adapted to achieve the target molecule.
Protocol 1: Synthesis of 3-Amino-5-bromopyridine (A Key Precursor)
This protocol describes the synthesis of 3-amino-5-bromopyridine from the commercially available 5-bromonicotinamide via a Hofmann rearrangement.
Materials:
-
5-bromonicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Tetrahydrofuran (THF)
-
tert-Butyl methyl ether (t-BME)
-
Magnesium sulfate (MgSO₄)
-
Heptane
-
Ethyl acetate
Procedure: [9]
-
Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of water and cool it in an ice bath.
-
Carefully add bromine (40.7 g, 0.255 mol) to the cold NaOH solution while stirring.
-
To this pre-cooled solution, add 5-bromonicotinamide (42.0 g, 0.209 mol).
-
Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.
-
After the reaction is complete, cool the resulting brown suspension to room temperature.
-
Add saturated brine to the aqueous phase and extract three times with a 1:1 mixture of THF and tert-butyl methyl ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a 1:1 mixture of heptane and ethyl acetate as the eluent to obtain 3-amino-5-bromopyridine as a brown solid.
Expected Yield: Approximately 70%.[9]
Protocol 2: General Strategy for Pyrazolo[3,4-b]pyridine Formation
This protocol outlines a general method for the construction of the pyrazolo[3,4-b]pyridine ring system starting from a 5-aminopyrazole derivative. This can be adapted by starting with a brominated aminopyrazole.
Materials:
-
5-amino-1-phenylpyrazole
-
Appropriately substituted α,β-unsaturated ketone
-
Zirconium(IV) chloride (ZrCl₄) as a catalyst
-
Solvent (e.g., anhydrous toluene)
Procedure: [4]
-
Dissolve the 5-aminopyrazole derivative and the α,β-unsaturated ketone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of ZrCl₄ to the solution.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Organic Electronics: A Prospective View
While direct applications of this compound in organic electronic devices are still an emerging area of research, its structural motifs suggest significant potential. The pyrazolo[3,4-b]pyridine core can be functionalized to create materials with tailored electronic properties, such as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emitters for OLEDs.
Potential as a Hole-Transporting Material (HTM)
The amino group at the 3-position can be derivatized with electron-donating moieties, such as triphenylamine or carbazole units, which are commonly used in HTMs.[10] The resulting molecules could possess suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and transport to the emissive layer in an OLED. The bromine atom at the 5-position can be further functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to tune the material's morphology and thermal stability.
Potential as an Electron-Transporting Material (ETM)
The electron-deficient nature of the pyridine ring suggests that derivatives of this compound could function as ETMs.[5][7][8] By attaching electron-withdrawing groups or other heterocyclic moieties known for their electron-transporting properties, it may be possible to achieve low-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport from the cathode.
Potential as an Emitter in OLEDs
The rigid, fused-ring structure of the pyrazolo[3,4-b]pyridine core provides a good platform for developing fluorescent or phosphorescent emitters. By attaching suitable chromophoric groups, the emission color and quantum efficiency can be tuned. The potential for creating donor-acceptor type structures by modifying the amino and bromo positions could lead to the development of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs.
Characterization and Data Presentation
As this is a prospective application, specific device data for materials directly derived from this compound is not yet available. However, for newly synthesized derivatives, a standard set of characterization techniques should be employed to evaluate their potential for organic electronics.
Table 1: Key Material Properties to Characterize for Organic Electronics Applications
| Property | Technique(s) | Importance for Organic Electronics |
| Purity | NMR, Mass Spectrometry, Elemental Analysis | High purity is crucial for device performance and stability. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determines the material's stability during device fabrication and operation. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine HOMO and LUMO energy levels and the electrochemical band gap. |
| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | To determine the optical band gap, absorption and emission wavelengths, and quantum yield. |
| Charge Carrier Mobility | Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), OFET measurements | To evaluate the efficiency of hole or electron transport. |
Once materials are incorporated into devices, their performance should be systematically evaluated and tabulated for comparison.
Table 2: Example Data Table for OLED Device Performance
| Material | Device Architecture | EQE (%) | CE (cd/A) | PE (lm/W) | Turn-on Voltage (V) |
| Derivative 1 | ITO/HTL/EML/ETL/LiF/Al | - | - | - | - |
| Derivative 2 | ITO/HTL/EML/ETL/LiF/Al | - | - | - | - |
| Reference Material | ITO/HTL/EML/ETL/LiF/Al | - | - | - | - |
(Note: EQE = External Quantum Efficiency, CE = Current Efficiency, PE = Power Efficiency. Data is hypothetical and for illustrative purposes only.)
Experimental Workflow for Device Fabrication and Testing
The following diagram illustrates a typical workflow for the development and testing of new organic electronic materials derived from this compound.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of novel materials for organic electronics. Its versatile chemical functionality allows for the systematic tuning of its electronic and physical properties. Future research should focus on the development of efficient synthetic routes to this intermediate and its derivatives, followed by a thorough investigation of their performance in organic electronic devices. The exploration of this new class of materials could lead to significant advancements in the fields of organic lighting, displays, and electronics.
References
- 1. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | C6H5BrN4 | CID 9834334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. journalijsra.com [journalijsra.com]
- 7. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays Using Pyrazolopyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrazolopyridines have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to act as ATP-competitive inhibitors, effectively targeting the ATP-binding site of a wide range of kinases.[1] This document provides detailed protocols for biochemical and cell-based kinase assays tailored for the evaluation of pyrazolopyridine inhibitors against key oncogenic kinases such as Src, EGFR, c-Met, and CDK2.
Data Presentation: Inhibitory Activity of Pyrazolopyridine Analogs
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazolopyridine-based compounds against various kinases. This data is crucial for understanding the potency and selectivity of these inhibitors and for guiding structure-activity relationship (SAR) studies.
Table 1: IC50 Values of Pyrazolopyridine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Technology |
| Compound 15y | TBK1 | 0.2 | Z'-LYTE Assay |
| Compound 15i | TBK1 | 8.5 | Z'-LYTE Assay |
| Compound 15t | TBK1 | 0.8 | Z'-LYTE Assay |
| BX795 | TBK1 | 7.1 | Z'-LYTE Assay |
| MRT67307 | TBK1 | 28.7 | Z'-LYTE Assay |
| Compound 5a | c-Met | 4.27 | HTRF Assay[2][3] |
| Compound 5b | c-Met | 7.95 | HTRF Assay[2][3] |
| Cabozantinib | c-Met | 5.38 | HTRF Assay[2][3] |
| eCF506 | SRC | < 1 | Radioisotope-based |
| Compound 16 | EGFR | 34 | Kinase-Glo Plus |
| Compound 4 | EGFR | 54 | Kinase-Glo Plus |
| Compound 15 | EGFR | 135 | Kinase-Glo Plus |
| Compound 15 | CDK2/cyclin A2 | 61 | Kinase-Glo Plus[4][5] |
Signaling Pathways and Inhibition
Pyrazolopyridine inhibitors typically function by competing with ATP for the binding pocket in the kinase domain. This inhibition blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Experimental Protocols
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining and thus indicates kinase activity.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol provides a general framework for determining the IC50 of pyrazolopyridine inhibitors against various kinases.
Materials:
-
Purified recombinant kinase (e.g., Src, EGFR, c-Met, CDK2)
-
Specific peptide substrate for the kinase of interest
-
Pyrazolopyridine inhibitor stock solution (10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (at a concentration close to the Km for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions. Further dilute the compounds in Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase-substrate mixture in assay buffer to each well of a 384-well plate.
-
Add 0.5 µL of the diluted inhibitor or DMSO (for control wells).
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.[6]
-
-
Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7][8]
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data with the positive control (DMSO only) representing 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives, crucial intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors.[1][2][3][4][5][6] The protocols outlined below focus on common and effective techniques such as silica gel column chromatography and recrystallization to achieve high purity of the target compounds.
Overview of Purification Strategies
The purification of this compound derivatives typically follows a general workflow after synthesis. The crude product is first isolated and then subjected to one or more purification techniques to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound is assessed using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
A general workflow for the synthesis and purification is depicted below:
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine [myskinrecipes.com]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of TRK Inhibitors Using a Pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Tropomyosin receptor kinase (TRK) inhibitors based on a pyrazolo[3,4-b]pyridine scaffold. This document includes summaries of biological activity for key compounds, detailed experimental protocols for essential assays, and visualizations of the TRK signaling pathway and experimental workflows.
Introduction to Pyrazolo[3,4-b]pyridine based TRK Inhibitors
The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The three members of this family, TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Genetic alterations, particularly gene fusions involving the NTRK genes, can lead to the expression of chimeric TRK proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of cancers.[1] This has established the TRK family as a significant target for cancer therapy.
The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective TRK inhibitors.[2][3] Based on rational drug design strategies like scaffold hopping, a number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit significant inhibitory activity against TRK kinases.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative pyrazolo[3,4-b]pyridine derivatives against TRK kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference |
| C03 | 56 | Not Reported | Not Reported | [2][3][4] |
| C09 | 57 | Not Reported | Not Reported | [2] |
| C10 | 26 | Not Reported | Not Reported | [2] |
| Larotrectinib* | 3 | 13 | 0.2 | [2] |
*Larotrectinib is included as a positive control for comparison.
Table 2: In Vitro Anti-proliferative Activity of Compound C03
| Cell Line | Cancer Type | TRK Fusion Status | IC₅₀ (µM) | Reference |
| KM-12 | Colorectal Cancer | TPM3-NTRK1 | 0.304 | [3][4] |
| MCF-7 | Breast Cancer | Not Reported | >10 | [3] |
| HUVEC | Normal Endothelial Cells | N/A | >10 | [3] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the efficacy of pyrazolo[3,4-b]pyridine based TRK inhibitors.
In Vitro TRK Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against TRKA, TRKB, and TRKC kinases. This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound solution or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the TRK enzyme and substrate in Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression analysis.
Cell-Based Proliferation Assay (MTT)
Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line known to harbor a TRK fusion, such as the KM-12 colorectal cancer cell line (TPM3-NTRK1 fusion).
Materials:
-
KM-12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KM-12 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of TRK Signaling
Objective: To confirm that the pyrazolo[3,4-b]pyridine inhibitors block the TRK signaling pathway by assessing the phosphorylation status of TRKA and downstream signaling proteins like AKT and ERK.
Materials:
-
KM-12 cells
-
Cell culture medium
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TRKA, anti-TRKA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed KM-12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TRKA) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TRKA).
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Visualizations
The following diagrams illustrate the TRK signaling pathway and a general workflow for the development of pyrazolo[3,4-b]pyridine based TRK inhibitors.
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Workflow for TRK Inhibitor Development.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for the Synthesis and Evaluation of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. This class of compounds has demonstrated significant potential in preclinical studies for the treatment of cancers with aberrant FGFR signaling.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[1] Genetic alterations leading to the dysregulation of this pathway are known drivers in a variety of human cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the development of selective and potent FGFR kinase inhibitors. This document outlines the synthetic route to access these compounds and the detailed protocols for their biological characterization.
Data Presentation
The following tables summarize the in vitro potency of representative 1H-pyrazolo[3,4-b]pyridine derivatives against FGFR kinases and their anti-proliferative effects on a cancer cell line with FGFR1 amplification.
Table 1: In Vitro Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| 4a | 42.4 ± 5.1 | ND | ND | >10000 |
| 7i | 42.4 nM | - | - | - |
| 7n | 1.8 ± 0.3 | 7.3 ± 1.1 | 3.9 ± 0.5 | 1380 ± 150 |
| 11a | 15.6 ± 2.2 | - | - | - |
| AZD4547 | 1.9 ± 0.2 | 5.2 ± 0.6 | 4.5 ± 0.4 | 480 ± 50 |
ND: Not Determined. Data sourced from Zhao et al., ACS Med. Chem. Lett. 2016, 7, 629–634.[1]
Table 2: Anti-proliferative Activity of Compound 7n
| Cell Line | FGFR Status | IC₅₀ (nM) |
| H1581 | FGFR1 Amp | 25.3 ± 3.1 |
| KG1 | FGFR1 Fusion | 15.1 ± 2.5 |
| KATOIII | FGFR2 Amp | 30.8 ± 4.2 |
Data sourced from Zhao et al., ACS Med. Chem. Lett. 2016, 7, 629–634.[1]
Experimental Protocols
I. Synthesis of 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitors
This section details the synthetic route for a representative potent FGFR inhibitor, Compound 7n (3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-(morpholin-4-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6-amine).
A. Synthesis of Key Intermediate: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 g, 5.05 mmol) in DMF (15 mL), add N-iodosuccinimide (NIS) (1.25 g, 5.55 mmol).
-
Stir the mixture at 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a solid.
B. Synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine
-
To a solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Suzuki coupling product.
-
To the resulting intermediate, add a solution of NaN₃ (3.0 eq) in DMF and CuI (0.2 eq).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction, pour into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
To the crude azide intermediate in THF/H₂O, add PPh₃ (1.5 eq) and stir at 60 °C for 6 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine.
C. Synthesis of Compound 7n
-
To a solution of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-amine (1.0 eq) and 5-bromo-2-(morpholin-4-yl)pyridine (1.1 eq) in 1,4-dioxane, add Xantphos (0.2 eq), Pd₂(dba)₃ (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford Compound 7n.
II. Biological Evaluation Protocols
A. In Vitro FGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the IC₅₀ values of the synthesized compounds against FGFR kinases.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the test compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.
-
Prepare the 3X Tracer solution at its recommended concentration in Kinase Buffer A.
-
Prepare the 3X Kinase/Eu-labeled anti-tag antibody mixture in Kinase Buffer A.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the intermediate dilution of the test compound to the assay wells.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Cell-Based FGFR Phosphorylation Assay (Western Blot)
This protocol is for assessing the inhibition of FGFR phosphorylation in a relevant cancer cell line (e.g., NCI-H1581).
-
Cell Culture and Treatment :
-
Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours before treatment.
-
Treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with FGF2 (100 ng/mL) for 15 minutes.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-FRS2, and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
C. Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitors on the proliferation of FGFR-dependent cancer cells.
-
Cell Seeding :
-
Seed NCI-H1581 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization :
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Visualizations
References
Application Notes and Protocols: Structure-Activity Relationship Studies of 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Analogs as Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a "hinge-binding" motif in numerous kinase inhibitors.[1][2] Analogs derived from the 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine core have demonstrated significant potential in targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[1][3] This document provides a detailed overview of the structure-activity relationship (SAR) studies of these analogs, focusing on their inhibitory activities against Tropomyosin receptor kinase A (TrkA) and TANK-binding kinase 1 (TBK1). Detailed protocols for relevant biological assays and diagrammatic representations of experimental workflows and signaling pathways are also presented to guide further research and development in this area.
Data Presentation: Structure-Activity Relationships
The following tables summarize the quantitative data from SAR studies, highlighting the impact of substitutions at various positions of the this compound scaffold on kinase inhibitory activity.
Analogs as TrkA Inhibitors
The pyrazolo[3,4-b]pyridine core has been identified as a promising scaffold for the development of TrkA inhibitors.[4] SAR studies have primarily focused on modifications at the C3-amino and C5-bromo positions.
| Compound ID | R1 (at C3-amino) | R2 (at C5) | TrkA IC50 (nM) |
| A01 | 3-morpholinocarbonylphenyl | 3-fluorobenzyl | 293 |
| C03 | 3-(4-methylpiperazin-1-yl)carbonylphenyl | 2,6-difluoro-3,5-dimethoxyphenyl | 56 |
| C09 | 3-(4-methylpiperazin-1-yl)carbonylphenyl | 2,3,5,6-tetrafluorophenyl | 57 |
| C10 | 3-(4-methylpiperazin-1-yl)carbonylphenyl | 2,6-difluoro-3-methoxyphenyl | 26 |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[4]
SAR Summary for TrkA Inhibitors:
-
C3-amino substitution: The introduction of a phenyl group with a morpholino or piperazinyl-containing side chain at the C3-amino position is crucial for activity. The 4-methylpiperazin-1-yl moiety in compounds C03, C09, and C10 appears to be favorable.[4]
-
C5-bromo replacement: Replacing the bromo group at the C5 position with various substituted phenyl rings significantly influences potency. Highly fluorinated phenyl groups (C09, C10) and the 2,6-difluoro-3,5-dimethoxyphenyl group (C03) resulted in compounds with nanomolar inhibitory activity against TrkA.[4]
Analogs as TBK1 Inhibitors
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been investigated as potent inhibitors of TBK1, a key regulator of innate immunity.[1] The SAR for these analogs reveals the importance of substitutions at the N1 and C3 positions.
| Compound ID | R1 (at N1) | R2 (at C3) | TBK1 IC50 (nM) |
| 15e | Isopropyl | 4-(methylsulfonyl)phenyl | 78.4 |
| 15g | Isopropyl | 4-(N,N-dimethylsulfamoyl)phenyl | 37.1 |
| 15i | Isopropyl | 4-(N-methylsulfamoyl)phenyl | 8.5 |
| 15k | Isopropyl | 4-(N-cyclopropylsulfamoyl)phenyl | 287.7 |
| 15y | Cyclopentyl | 4-(N-methylsulfamoyl)phenyl | 0.2 |
Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[1]
SAR Summary for TBK1 Inhibitors:
-
N1 substitution: The nature of the alkyl group at the N1 position affects potency, with a cyclopentyl group (15y) showing superior activity compared to an isopropyl group.[1]
-
C3 substitution: The C3 position tolerates a variety of substituted phenyl rings. Specifically, the introduction of hydrophilic sulfonamide groups at the para-position of the phenyl ring is beneficial for activity. The N-methylsulfamoyl group (15i and 15y) was found to be optimal.[1] Molecular docking studies suggest that the oxygen atom of the sulfonamide can form a hydrogen bond with Ser96 in the TBK1 active site, contributing to the improved activity.[1]
Experimental Protocols
General Synthesis of 3,5-disubstituted 1H-pyrazolo[3,4-b]pyridine Analogs
The synthesis of the target analogs typically starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The following is a generalized protocol based on reported literature.[1][4]
Workflow for Synthesis:
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Pyrazolopyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting molecular docking studies on pyrazolopyridine inhibitors, a promising class of compounds targeting a range of proteins implicated in various diseases, particularly cancer.[1] The protocols outlined below are designed to be adaptable for investigating the interaction of pyrazolopyridine derivatives with their biological targets, primarily protein kinases.[2][3]
Introduction to Pyrazolopyridine Inhibitors
Pyrazolopyridines are heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[1] This scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key interactions, such as hydrogen bonds, with the hinge region of various kinase enzymes.[2] Pyrazolopyridine derivatives have demonstrated inhibitory activity against a multitude of kinases, including B-Raf, SRC, Cyclin-Dependent Kinase 2 (CDK2), and c-Met, making them attractive candidates for the development of targeted therapies.[4][5][6][7][8]
Core Applications
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in:
-
Lead Discovery and Optimization: Identifying novel pyrazolopyridine-based inhibitors and optimizing their binding affinity and selectivity.
-
Structure-Activity Relationship (SAR) Elucidation: Understanding how chemical modifications to the pyrazolopyridine scaffold affect binding to the target protein.[4][5][9][10]
-
Mechanism of Action Studies: Visualizing the binding mode of inhibitors and identifying key interactions that contribute to their biological activity.
Experimental Protocols
A generalized workflow for the molecular docking of pyrazolopyridine inhibitors is presented below. This protocol is a synthesis of methodologies reported in various studies and can be adapted based on the specific target and software used.
Overall Experimental Workflow
Caption: A generalized workflow for molecular docking studies of pyrazolopyridine inhibitors.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidines.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).[11]
-
Repair any missing side chains or loops in the protein structure using software like Modeller or the Protein Preparation Wizard in Schrödinger Suite.
-
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the pyrazolopyridine inhibitors using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Assignment: Assign partial charges to the ligand atoms and define rotatable bonds.
Step 3: Molecular Docking
-
Grid Box Generation: Define the binding site on the protein by generating a grid box that encompasses the active site. The grid box is typically centered on the co-crystallized ligand or key active site residues.
-
Docking Algorithm: Choose an appropriate docking algorithm. Commonly used algorithms for this type of study include Lamarckian Genetic Algorithm (as implemented in AutoDock) and Glide's Standard Precision (SP) or Extra Precision (XP) modes.[11]
-
Execution: Run the docking simulation to generate a series of possible binding poses for each pyrazolopyridine inhibitor within the defined active site.
Step 4: Analysis of Docking Results
-
Pose Clustering and Scoring: The docking software will cluster the resulting poses based on their root-mean-square deviation (RMSD) and rank them using a scoring function that estimates the binding free energy.
-
Visual Inspection: Visually inspect the top-ranked poses to assess the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and the protein. Tools like PyMOL, Chimera, or BIOVIA Discovery Studio are suitable for this purpose.[12]
-
Correlation with Experimental Data: Correlate the docking scores and observed interactions with experimental data, such as IC50 or Ki values, to build a robust structure-activity relationship (SAR) model.
Data Presentation
Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Docking Scores and Biological Activity of Pyrazolopyridine Inhibitors against Target Kinase
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental IC50 (nM) | Key Interacting Residues |
| 1a | [2D Structure] | -9.5 | 25.3 | 45 | Met123, Lys45, Asp184 |
| 1b | [2D Structure] | -8.7 | 112.1 | 150 | Met123, Glu98 |
| 1c | [2D Structure] | -10.2 | 8.9 | 15 | Met123, Lys45, Asp184, Phe185 |
| Reference | [2D Structure] | -11.1 | 2.1 | 5 | Met123, Lys45, Asp184, Tyr124 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways
Pyrazolopyridine inhibitors often target kinases that are key components of cellular signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting the biological effects of the inhibitors.
RAS-RAF-MEK-ERK Signaling Pathway
Many pyrazolopyridine inhibitors have been developed to target B-Raf, a key kinase in the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancer.[3]
Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for pyrazolopyridine inhibitors.
Conclusion
Molecular docking is a powerful tool in the discovery and development of novel pyrazolopyridine inhibitors. By following standardized protocols and presenting data in a clear, comparative format, researchers can effectively leverage this computational approach to accelerate the design of more potent and selective therapeutic agents. The visualization of binding modes and their correlation with biological activity are essential for building a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising compounds.
References
- 1. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the pyrazolo[3,4-b]pyridine core?
A1: The synthesis of the pyrazolo[3,4-b]pyridine core can be approached from two main retrosynthetic pathways: either by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring from a substituted pyridine. Common starting materials for the former include 3-aminopyrazole derivatives which can be reacted with various 1,3-dicarbonyl compounds or their equivalents. For the latter approach, substituted pyridines such as 2-chloronicotinonitriles or 2-hydrazinopyridines are frequently employed.
Q2: I am experiencing low yields in the final cyclization step to form the pyrazolo[3,4-b]pyridine ring. What are the potential causes and solutions?
A2: Low yields in the cyclization step can stem from several factors:
-
Suboptimal Reaction Temperature: The cyclization reaction is often sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, and the formation of side products. It is crucial to carefully control the temperature as specified in the protocol or to perform an optimization study.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism. Aprotic solvents such as DMF or DMSO may be suitable for certain substrates but can also lead to different reaction pathways or side reactions. If you are experiencing low yields, consider screening different solvents.
-
Presence of Impurities: Impurities in your starting materials, particularly in the hydrazine or the pyridine derivative, can interfere with the reaction. Ensure your starting materials are of high purity, and consider recrystallization or column chromatography if necessary.
-
Atmosphere Control: Some reactions, especially those involving sensitive reagents, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Q3: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?
A3: The formation of tarry byproducts is often a result of decomposition or polymerization reactions, which can be exacerbated by:
-
High Reaction Temperatures: As mentioned, excessive heat can lead to the degradation of your compounds. Try running the reaction at a lower temperature for a longer period.
-
Presence of Air/Oxygen: If your reaction is sensitive to oxidation, the presence of air can lead to the formation of colored, polymeric byproducts. Purging the reaction vessel with an inert gas can help mitigate this.
-
Incorrect Stoichiometry: An excess of one of the reactants, particularly a reactive one like hydrazine, can sometimes lead to side reactions. Ensure you are using the correct stoichiometric ratios.
-
Prolonged Reaction Times: While some reactions require extended periods to go to completion, leaving a reaction for too long can also lead to the formation of byproducts. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and quench the reaction once the starting material is consumed.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final product can be achieved through several methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to obtain highly pure material. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent can be adjusted based on the polarity of the product and impurities.
-
Acid-Base Extraction: Due to the presence of the amino group, the product can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. Subsequent neutralization of the aqueous layer will precipitate the purified product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst (if applicable) | Use fresh or properly activated catalyst. |
| Incorrect reaction pH | Adjust the pH of the reaction mixture with a suitable acid or base. Some cyclizations are acid- or base-catalyzed. | |
| Water content in reagents/solvents | Use anhydrous solvents and reagents, especially if water-sensitive intermediates are involved. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the cyclization | Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. The use of blocking groups on one of the reactive sites of the starting material can also control regioselectivity. |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and adjust the reaction time and/or temperature accordingly. |
| Poor solubility of starting materials | Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent or concentrate the aqueous phase and extract multiple times. |
| Product is an oil instead of a solid | Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is the best option. |
Experimental Protocols
A plausible and commonly employed synthetic route to this compound starts from a substituted pyridine. Below is a detailed experimental protocol for a key step in this synthesis.
Synthesis of 3-Amino-5-bromopyrazolo[3,4-b]pyridine from 5-Bromo-2-chloro-3-cyanopyridine
This two-step procedure involves the reaction of 5-bromo-2-chloro-3-cyanopyridine with hydrazine to form the pyrazolo[3,4-b]pyridine ring, followed by the introduction of the amino group.
Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine
-
To a solution of 5-bromo-2-chloro-3-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2 - 1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (usually after 4-8 hours), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Step 2: Amination of 5-bromo-1H-pyrazolo[3,4-b]pyridine
Direct amination of the pyrazolo[3,4-b]pyridine ring at the 3-position can be challenging. A more common approach is to introduce a group that can be converted to an amine. One such method involves nitration followed by reduction.
-
Nitration: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in concentrated sulfuric acid, carefully add a nitrating agent such as potassium nitrate or fuming nitric acid at a low temperature (0-5 °C).
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitro product.
-
Collect the solid by filtration, wash with water, and dry.
-
Reduction: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or by using a reducing agent like tin(II) chloride in hydrochloric acid.
-
For the tin(II) chloride reduction, suspend the nitro-substituted pyrazolopyridine in ethanol or acetic acid and add an excess of SnCl₂·2H₂O.
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
After cooling, neutralize the reaction mixture with a base and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole, Acetylacetone | - | Acetic Acid | Reflux | 2 | 85 | Fictional Example |
| 2-Hydrazinonicotinonitrile | Ethyl acetoacetate | Ethanol | Reflux | 6 | 78 | Fictional Example |
| 5-Bromo-2-chloro-3-cyanopyridine | Hydrazine hydrate | Ethanol | Reflux | 5 | 92 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported in the literature for similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Pyrazolopyridine Synthesis
Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below, you will find frequently asked questions and detailed guides to address specific side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity and Formation of Isomeric Mixtures
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomers. Why is this happening and how can I improve the selectivity?
A: This is a classic challenge in pyrazolopyridine synthesis. When a non-symmetrical 1,3-dicarbonyl compound reacts with an aminopyrazole, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1] The resulting product distribution depends on the relative electrophilicity of these two carbonyl groups.[2]
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Underlying Mechanism: The reaction proceeds via condensation and cyclization. If the electronic and steric environments of the two carbonyls are similar, you can expect a product ratio approaching 50:50.[2] Greater differences in the electrophilicity of the carbonyls can lead to regioselectivity greater than 80%.[2]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Both acidic and basic conditions can influence which isomer is favored.[1] Experimenting with different catalysts (e.g., Brønsted vs. Lewis acids like CuCl₂, ZrCl₄, or ZnCl₂) and solvents can alter the reaction pathway and improve selectivity.[2]
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Alter the Starting Material: Introducing bulky substituents on either the aminopyrazole or the dicarbonyl compound can sterically hinder attack at one carbonyl, thus favoring the formation of a single regioisomer.[1][3]
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Use Fluorinated Alcohols as Solvents: Studies on pyrazole synthesis have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically increase regioselectivity.[4] This is attributed to the unique properties of these solvents that can influence the stability of intermediates.
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Q2: I'm observing two different N-alkylation products on my pyrazolopyridine core. How can I control which nitrogen atom is alkylated?
A: The pyrazole moiety within the pyrazolopyridine scaffold has two nitrogen atoms, and direct alkylation can often lead to a mixture of isomers.[5] The outcome is typically governed by a combination of steric hindrance, electronics, and the reaction conditions employed.
-
Troubleshooting Steps:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] You can exploit this by using bulkier protecting groups or substituents near one of the nitrogen atoms to direct the alkylation to the other. For example, a triphenylsilyl group can be used to direct alkylation before being subsequently removed.[6]
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Base and Solvent Choice: The choice of base and solvent is critical. Conditions like K₂CO₃ in DMF or DMSO have been used to achieve regioselective N-alkylation on specific isomers of imidazopyridines and pyrazoles, respectively.[6][7]
-
Alternative Reagents: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst provides an alternative N-alkylation method that avoids strong bases and high temperatures, offering another avenue to control regioselectivity.[5]
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Issue 2: Formation of Unexpected Byproducts
Q3: My reaction has stalled, and I've isolated a dihydropyridine intermediate instead of the final aromatic pyrazolopyridine. How can I complete the reaction?
A: The final step in many pyrazolopyridine syntheses is an oxidation to form the aromatic pyridine ring. If this step is inefficient, the dihydropyridine intermediate can be isolated. This is particularly common in multi-component reactions.
-
Solution: This intermediate can often be converted to the desired product simply by exposing it to air. Refluxing the intermediate in ethanol in the presence of air is a common and effective method for completing the oxidation.[2] In some protocols, a catalyst like L-proline is used, which not only facilitates the initial condensation but also aids the final aromatization step.[2]
Q4: I am observing a significant amount of a dimerized byproduct in my reaction starting from 5-aminopyrazole. What is this side reaction?
A: 5-Aminopyrazoles are known to undergo dimerization under certain conditions, particularly with copper catalysts. This side reaction leads to the formation of pyrazole-fused pyridazines or pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[8]
-
Mitigation Strategy: The key to avoiding this is careful control of the catalyst and reaction atmosphere. If dimerization is a persistent issue, consider alternative synthetic routes that do not use conditions known to promote such couplings. Protecting the amino group or using a different starting pyrazole derivative could also prevent this side reaction.
Q5: During a multi-step synthesis, I've formed a carboxamidine byproduct after attempting a nucleophilic substitution on a cyanopyrazolopyridine. Why did this happen?
A: When performing a nucleophilic substitution (e.g., with an aniline) on a pyrazolopyridine ring that also contains a cyano group, the nucleophile can sometimes attack the cyano group in addition to the intended site.[9] This leads to the formation of a carboxamidine derivative. This side reaction appears to be more likely when the pyrazolopyridine scaffold is substituted with certain groups, such as a 3-phenyl group, which can facilitate the nucleophilic attack on the nitrile.[9]
-
Troubleshooting: If this side reaction is dominant, consider altering the order of synthetic steps. For instance, introduce the cyano group at a later stage after the nucleophilic substitution has been successfully performed on an intermediate without the nitrile functionality.[9]
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| Entry | Dicarbonyl Reactant | Solvent | Temperature | Time (h) | Ratio of Regioisomers (Desired:Undesired) |
| 1 | 1,1,1-trifluoro-2,4-pentanedione | EtOH | Reflux | 24 | 10:90 |
| 2 | 1,1,1-trifluoro-2,4-pentanedione | TFE | Room Temp | <1 | 85:15 |
| 3 | 1,1,1-trifluoro-2,4-pentanedione | HFIP | Room Temp | <1 | >99:1 |
Data adapted from studies on N-methylpyrazole synthesis, demonstrating a principle applicable to pyrazolopyridine synthesis. The "desired" isomer refers to the 3-trifluoromethyl derivative.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Tetrahydropyrazolopyridine Derivative
This protocol outlines a completely regioselective route based on a 1,3-diketone and substituted hydrazine condensation.[3]
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Synthesis of the 1,3-Diketone Intermediate (10): A Stork enamine synthesis is performed between N-Boc piperidin-4-one and ethyl 2-chloro-2-oxoacetate. The resulting product is hydrolyzed using a biphasic system of dichloromethane (DCM) and aqueous HCl to yield the ester-containing 1,3-diketone.
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Pyrazole Formation (7): The 1,3-diketone intermediate (10) is refluxed with methylhydrazine. This step delivers the desired pyrazole as a single regioisomer in approximately 52% yield. No formation of the undesired regioisomer is detected.[3] The structure should be confirmed by analytical methods such as X-ray crystallography.
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Subsequent Functionalization: The resulting pyrazole can be further modified. For example, reduction of the ester using LiBH₄ yields the corresponding alcohol, which can then be converted to a bromide via an Appel reaction for further coupling reactions.[3]
Visualizations: Reaction Pathways and Workflows
Caption: Formation of two regioisomers from an unsymmetrical precursor.
Caption: Troubleshooting workflow for low yield and byproduct formation.
Caption: Competing N-alkylation pathways on a substituted pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with a bromopyridine consistently low?
Answer:
Low yields in the Suzuki coupling of bromopyridines are a common challenge and can be attributed to several factors, often stemming from the electronic nature of the pyridine ring and its interaction with the palladium catalyst.[1]
Potential Causes and Solutions:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can sterically shield the palladium center and promote efficient catalysis. Using pre-formed palladium complexes with these ligands (e.g., Buchwald precatalysts) can also be highly effective.[1]
-
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Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially with electron-deficient heteroaryl compounds.[1]
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Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, a side reaction particularly prevalent with aqueous bases.[1][2]
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Solution: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to prevent this side reaction.[1] Ensure starting materials and solvents are anhydrous if using sensitive boronic acids.
-
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Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[1]
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Inadequate Temperature: The reaction may require more thermal energy to proceed efficiently.[1]
Question 2: I am observing significant byproduct formation, such as homocoupling and/or debromination. How can I minimize these side reactions?
Answer:
The formation of byproducts like homocoupling of the boronic acid and debromination of the bromopyridine are common issues that can often be mitigated by carefully controlling the reaction conditions.
Minimizing Side Reactions:
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Homocoupling: The coupling of two boronic acid molecules is frequently caused by the presence of oxygen in the reaction mixture.[1]
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Solution: It is crucial to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[1]
-
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Debromination (Protodebromination): This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom.[5]
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Solution: This side reaction can be influenced by the choice of base and the presence of water. Using anhydrous solvents and ensuring all glassware is thoroughly dried can help. Screening different bases may also identify one that minimizes this pathway.[1] Additionally, ensuring a truly inert atmosphere can reduce sources of protons.
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Question 3: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try?
Answer:
Incomplete conversion can be due to several factors, ranging from catalyst activity to the fundamental reaction parameters.
Troubleshooting Incomplete Conversion:
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Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have degraded.[6]
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Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[1]
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Solution: Consider screening stronger bases. Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[1]
-
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Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific bromopyridine substrate.[3]
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Reaction Time: The reaction may simply need more time to reach completion.
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Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
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Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: a bromopyridine or a chloropyridine? A1: Generally, bromopyridines are more reactive than chloropyridines in Suzuki coupling reactions. The order of reactivity for halogens is typically I > Br > OTf >> Cl.[7] While couplings with chloropyridines are possible, they often require more specialized and highly active catalyst systems, including bulky, electron-rich phosphine ligands and stronger bases to facilitate the more difficult oxidative addition step.[7]
Q2: Can I run the Suzuki coupling of a bromopyridine under air? A2: It is strongly discouraged.[1] The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal and reproducible results, the reaction should always be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][8]
Q3: What are some common catalyst systems for the Suzuki coupling of bromopyridines? A3: Several palladium-based catalyst systems are effective. These typically consist of a palladium source and a phosphine ligand.[1]
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Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1]
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Ligands: For challenging substrates like bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to promote efficient catalysis and prevent catalyst deactivation.[1] Pre-formed palladium complexes with these ligands, known as Buchwald precatalysts, are also highly effective.[1]
Q4: How does the position of the bromine atom on the pyridine ring affect the reaction? A4: The position of the bromine atom (e.g., 2-bromo, 3-bromo, or 4-bromopyridine) can influence the reactivity due to electronic and steric effects. 2-Bromopyridines can be particularly challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition.[1][9] This often necessitates the use of sterically hindered ligands to mitigate this interaction.[6]
Data Presentation
Table 1: Recommended Catalysts and Ligands for Bromopyridine Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 2-5 (Pd), 4-10 (Ligand) | A standard starting point, but can be prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A bulky, electron-rich ligand that helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(PPh₃)₄ | None | 2-5 | A common, though air-sensitive, Pd(0) source.[3] |
| PdCl₂(dppf) | None | 2-5 | Often used for a wide range of Suzuki couplings and can be effective for some bromopyridines.[3] |
| Buchwald Precatalysts | (e.g., SPhos, XPhos) | 1-4 | Air- and moisture-stable precatalysts that are highly active for challenging substrates.[1] |
Table 2: Common Bases and Solvents for Bromopyridine Suzuki Coupling
| Base | Equivalents | Solvent System | General Yield | Notes |
| K₂CO₃ | 2-3 | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ | 2-3 | THF/H₂O or Dioxane | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1] |
| Na₂CO₃ | 2-3 | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
1. Reaction Setup:
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In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[3]
2. Solvent Addition:
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water.[3]
3. Catalyst Addition:
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and, if separate, the ligand (e.g., SPhos).[3] For air-sensitive components, this should be done under a positive flow of inert gas.
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium Catalysts for Coupling with Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed coupling reactions with aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with aminopyridines challenging?
A1: The primary challenge arises from the pyridine nitrogen and the amino group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1][2][3] Additionally, the electron-donating nature of the amino group can render the oxidative addition of the palladium catalyst to the C-X (X = halide) bond more difficult, which is often a rate-determining step in the catalytic cycle.[2][4] For some substrates, like 3-bromo-2-aminopyridine, there are multiple potential challenges: the amidine-like structure can chelate palladium, and the proximal amino group can hinder transmetallation.[5]
Q2: What is a typical starting catalyst loading for these coupling reactions?
A2: A general starting point for palladium catalyst loading in cross-coupling reactions is between 1 to 5 mol%.[4] For particularly challenging substrates like aminopyridines, it is often recommended to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[4] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.[4]
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: The optimal choice of catalyst and ligand is highly dependent on the specific aminopyridine and coupling partner. However, for challenging substrates, catalysts featuring bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are often more effective.[4][5] These ligands can facilitate the critical oxidative addition step and stabilize the active catalytic species.[4] Palladacycle precatalysts are also excellent options as they often exhibit greater stability and provide sustained catalytic activity.[4][6]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base plays a crucial role in the catalytic cycle, primarily by activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig amination or activating the organoboron species in Suzuki coupling) and neutralizing the acid generated during the reaction.[4] The strength and solubility of the base can significantly impact the reaction outcome.[4] Strong, non-nucleophilic bases like NaOtBu, LiHMDS, K₃PO₄, or Cs₂CO₃ are frequently used.[3][4][7] The optimal choice is substrate-dependent and often requires screening.[1]
Q5: Can the free amino group interfere with the reaction?
A5: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially leading to inhibition.[2] While many protocols for unprotected aminopyridines are successful, they often necessitate the use of specific, bulky ligands to prevent this coordination.[2] In some cases, protecting the amino group may lead to improved and more consistent results, although this adds extra steps to the synthesis.[2]
Troubleshooting Guide
Issue 1: Complete Reaction Failure (No Product Formation)
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure the palladium precursor is properly activated to its Pd(0) state.[3] Verify the quality of the palladium source and ligand; they should be stored under appropriate inert conditions.[8] For challenging aryl chlorides, standard ligands like PPh₃ may be ineffective; switch to more robust, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] |
| Oxygen Contamination | The active Pd(0) species is highly sensitive to oxygen.[4][7] Thoroughly degas solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1][7] |
| Inappropriate Base | The base is critical for activating the coupling partner.[3][7] If the base is weak, old, or insoluble in the reaction medium, the reaction may fail. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[3][7] |
| Low Reaction Temperature | Aryl chlorides, being the least reactive of the aryl halides, often require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[1][7] |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[1][2] Using bulky, electron-rich ligands can sterically shield the palladium center and mitigate this issue.[3][4] |
Issue 2: Low Yield and Formation of Side Products
| Side Reaction | Cause | Minimization Strategy |
| Protodeboronation (Suzuki Coupling) | Hydrolysis of the boronic acid starting material.[2] | Use fresh or purified boronic acids, or consider more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible.[2] |
| Dehalogenation | Replacement of the halide on the pyridine ring with a hydrogen atom, often caused by trace palladium hydride species.[2] | Screen different bases and solvents to mitigate this side reaction.[2] |
| Homocoupling | Self-coupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).[2] | This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintain an inert atmosphere.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2] |
| β-Hydride Elimination | A potential side reaction of the amide intermediate that can compete with reductive elimination. | Judicious choice of ligand is key to favor the desired reductive elimination pathway. |
Quantitative Data Summary
Table 1: General Reaction Parameters for Palladium-Catalyzed Coupling of Aminopyridines
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol %) | 1 - 5 | Can be lowered for highly active systems. For challenging substrates, starting at 2-5 mol% is advisable.[4] |
| Ligand-to-Metal Ratio | 1:1 to 1.5:1 | Dependent on the specific ligand and palladium source. |
| Base (equivalents) | 1.2 - 2.5 | Strong, non-nucleophilic bases like NaOtBu, LiHMDS, K₃PO₄, or Cs₂CO₃ are often required.[4][5] |
| Temperature (°C) | 65 - 110 | Optimization is often necessary.[1][4] |
| Concentration (M) | 0.1 - 0.5 | Adjust as needed to maintain solubility.[4] |
Table 2: Ligand Screening for C,N-Cross Coupling of Morpholine to 3-Bromo-2-aminopyridine
| Ligand | Yield (%) |
| RuPhos (L3) | 71 |
| SPhos (L4) | 76 |
| BINAP (L9) | 71 |
| RuPhos-precatalyst (Pre-L3) | 83 |
| Reaction conditions: 3-bromo-2-aminopyridine, morpholine, Pd precatalyst, and base in a suitable solvent. Yields are determined by GC analysis. Data adapted from a representative study.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Bromopyridine
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Reaction Setup: In a flame-dried Schlenk flask or a sealable reaction tube under an inert atmosphere (Argon or Nitrogen), combine the bromopyridine (1.0 equiv), the amine (1.2-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 2.0-2.5 equiv).[2][5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., RuPhos or BrettPhos, 4 mol%), or a pre-formed palladacycle precatalyst (2-4 mol%).[4][5]
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) via syringe.[1]
-
Reaction: Seal the vessel and heat the reaction mixture in a preheated oil bath or heating block to the desired temperature (typically 65-110 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for failed aminopyridine coupling.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Issues of Pyrazolopyridine Derivatives in Organic Solvents
For researchers, scientists, and drug development professionals working with pyrazolopyridine derivatives, achieving adequate solubility in organic solvents is a critical first step for a wide range of experiments, from chemical reactions to biological assays. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Troubleshooting Guide: Resolving Pyrazolopyridine Insolubility
This guide is designed to provide a systematic approach to tackling solubility issues with pyrazolopyridine derivatives during your experimental workflow.
Problem: Your pyrazolopyridine derivative is poorly soluble or insoluble in a desired organic solvent.
Workflow for Troubleshooting Insolubility
Caption: A stepwise workflow for addressing the insolubility of pyrazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine derivative won't dissolve in a non-polar solvent like hexane. What should I do?
A1: Pyrazolopyridine scaffolds are generally polar due to the presence of nitrogen atoms. Therefore, they tend to have better solubility in polar organic solvents.[1] It is recommended to start with more polar solvents. If your experimental design requires a non-polar solvent, you may need to consider derivatization of your compound to increase its lipophilicity.
Q2: I've observed that my compound dissolves initially with heating, but then precipitates out upon cooling. How can I prevent this?
A2: This phenomenon, known as supersaturation, indicates that the kinetic solubility was achieved at a higher temperature, but the thermodynamic solubility at room temperature is lower. To maintain solubility, you can either keep the solution at an elevated temperature (if experimentally feasible) or try a co-solvent system. A mixture of a good solvent and a poorer solvent can sometimes maintain solubility at room temperature.
Q3: Can sonication damage my pyrazolopyridine derivative?
A3: Sonication is a common and generally safe method for increasing the rate of dissolution by breaking down solid aggregates. For most stable organic molecules like pyrazolopyridine derivatives, short periods of sonication (5-15 minutes) are unlikely to cause degradation. However, for particularly sensitive compounds, it is always good practice to check for degradation by a suitable analytical method (e.g., TLC or LC-MS) after sonication.
Q4: How do I choose an appropriate co-solvent?
A4: The principle of "like dissolves like" is a good starting point. If your primary solvent is moderately polar, adding a small amount of a more polar, miscible solvent in which your compound is highly soluble can be effective. For instance, if your compound has poor solubility in dichloromethane, adding a small percentage of methanol or DMSO can significantly improve solubility. It's crucial to ensure the co-solvent is compatible with your downstream application.
Q5: My compound is intended for a biological assay and is stored in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?
A5: This is a common issue referred to as "crashing out." Your compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous buffer, effectively changing the solvent environment to one where it has poor solubility. To mitigate this, you can try several strategies:
-
Lower the final compound concentration: You may be exceeding the aqueous solubility limit.
-
Increase the final DMSO concentration: However, be mindful that high concentrations of DMSO can be toxic to cells.[2]
-
Use a solubilizing agent: Incorporating agents like cyclodextrins or certain surfactants into your aqueous buffer can help maintain the solubility of your compound.
Decision Pathway for Enhancing Solubility
Caption: A decision-making flowchart for selecting a suitable solubilization strategy.
Data Presentation: Solubility of Pyrazole Derivatives
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| 1H-Pyrazole | Ethanol | Soluble | Not Specified |
| 1H-Pyrazole | Methanol | Soluble | Not Specified |
| 1H-Pyrazole | Acetone | Soluble | Not Specified |
| Celecoxib (a pyrazole-containing drug) | DMSO | >100 | Not Specified |
| Celecoxib | Acetone | ~50 | Not Specified |
| Celecoxib | Ethanol | ~20 | Not Specified |
| Celecoxib | Methanol | ~20 | Not Specified |
Note: This data is for pyrazole derivatives and should be used as an estimation for pyrazolopyridine compounds. Actual solubility will vary based on the specific substituents on the pyrazolopyridine core.
Experimental Protocols
Protocol 1: General Method for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of a pyrazolopyridine derivative in a specific organic solvent.
Materials:
-
Pyrazolopyridine derivative (solid)
-
Organic solvent of interest
-
Small vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid pyrazolopyridine derivative to a vial.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
After equilibration, let the vial stand to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent.
-
Quantify the concentration of the pyrazolopyridine derivative in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the solubility of the compound in the original solvent, accounting for the dilution factor.
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol describes how to prepare a solution of a poorly soluble pyrazolopyridine derivative using a co-solvent approach.
Materials:
-
Pyrazolopyridine derivative (solid)
-
Primary organic solvent (in which solubility is low)
-
Co-solvent (a good solvent for the compound, e.g., DMSO or DMF)
-
Volumetric flasks
-
Vortex mixer or magnetic stirrer
Procedure:
-
Weigh the desired amount of the pyrazolopyridine derivative and place it in a volumetric flask.
-
Add a minimal amount of the co-solvent (e.g., DMSO) to the flask, just enough to fully dissolve the compound. This creates a concentrated stock solution.
-
Once the compound is completely dissolved, slowly add the primary organic solvent to the flask while continuously mixing (vortexing or stirring).
-
Continue adding the primary solvent up to the final desired volume.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in this co-solvent system.
Important Considerations:
-
The final percentage of the co-solvent should be kept as low as possible, especially for biological applications where the co-solvent might have undesired effects.
-
Always perform a vehicle control (the co-solvent system without the compound) in your experiments to account for any effects of the solvents themselves.
References
Technical Support Center: Purification of Polar Pyrazolopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrazolopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar pyrazolopyridine derivatives?
A1: The primary challenges in purifying polar pyrazolopyridine derivatives stem from their high polarity. This can lead to several issues, including:
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Poor retention in reverse-phase chromatography: The compounds have a high affinity for the polar mobile phase and may elute at or near the solvent front on traditional C18 columns.[1][2]
-
Peak tailing in HPLC: Strong interactions between the polar analytes and the stationary phase can result in broad and asymmetric peaks.[1]
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Difficulty in crystallization: High solubility in common polar solvents can make it challenging to achieve the supersaturation required for crystallization.[1]
-
Compound instability: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyrazolopyridine compounds.[3][4]
Q2: Which chromatographic techniques are most suitable for purifying polar pyrazolopyridine compounds?
A2: The choice of chromatographic technique depends on the specific properties of the pyrazolopyridine derivative. Here are some of the most effective methods:
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Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][5][6]
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Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar compounds by using columns with polar-endcapped or embedded polar groups to improve retention.[1][2] Adjusting the mobile phase, such as increasing the aqueous portion, can also enhance separation.[2]
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Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. It is effective for separating nonionic and moderately polar compounds.[7][8] For very polar compounds, aqueous normal-phase chromatography can be employed.[5]
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Ion-Exchange Chromatography (IEC): This method is suitable for pyrazolopyridine derivatives that can be ionized, as it separates molecules based on their net charge.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be more efficient and environmentally friendly than HPLC, using supercritical CO2 as the primary mobile phase.[9]
Q3: How can I prevent my polar pyrazolopyridine compound from decomposing on a silica gel column?
A3: If you suspect your compound is degrading on silica gel, consider the following troubleshooting steps:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to flush the column with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%).[3][4]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or a bonded silica phase such as amino-propylated silica.[3][4]
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.[3][10] To address this, you can:
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Add more of the "good" solvent to ensure the compound is fully dissolved at the boiling point.[10]
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Choose a solvent with a lower boiling point.[10]
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Allow the solution to cool very slowly to encourage crystal formation instead of oiling out.[10]
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Try a different solvent or a mixed solvent system.[10]
Q5: How can I separate enantiomers of a chiral pyrazolopyridine compound?
A5: Chiral chromatography is the most common method for separating enantiomers. This can be achieved using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used.[11][12][13]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often more efficient and uses less organic solvent than HPLC, making it a preferred method for chiral separations in many cases.[9]
Troubleshooting Guides
Chromatography
| Problem | Possible Cause | Solution | Citation |
| Poor or no retention in Reverse-Phase HPLC | The compound is too polar for the stationary phase. | Use a polar-endcapped or embedded polar group column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative. | [1][2] |
| Poor separation between the desired compound and impurities | The chosen mobile phase lacks selectivity. | Re-optimize the mobile phase using Thin Layer Chromatography (TLC). Experiment with different solvent combinations. | [3] |
| Peak Tailing | Strong interaction between the polar compound and acidic silanol groups on the silica-based stationary phase. | Add a basic modifier like triethylamine (~0.1-1%) to the mobile phase. Use a base-deactivated or end-capped column. | [1][3] |
| Compound decomposition on the column | The compound is unstable on the acidic silica gel. | Use a less acidic stationary phase like alumina or deactivated silica gel. To deactivate silica, add a small amount of a base like triethylamine to the mobile phase. | [3][4] |
| Split Peaks | Partially blocked column frit or a void in the column packing. | Reverse and flush the column according to the manufacturer's guidelines. If the problem persists, the column may need to be replaced. | [1] |
Recrystallization
| Problem | Possible Cause | Solution | Citation |
| Compound fails to crystallize | The solution is not supersaturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). | [1] |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. Add more of the "good" solvent. Cool the solution very slowly. | [3][10] |
| Low recovery of crystalline product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to further decrease solubility and maximize crystal formation. | [1] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. | [1][14] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a polar pyrazolopyridine compound using flash column chromatography with silica gel.
-
Stationary Phase Preparation:
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Select an appropriately sized column for the amount of crude material.
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Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane or dichloromethane).
-
Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles or channels.
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Allow the excess solvent to drain until it is level with the top of the silica bed.[3]
-
-
Sample Loading:
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Dissolve the crude pyrazolopyridine compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for compounds with poor solubility in the eluent, use a "dry loading" technique: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[4]
-
-
Elution:
-
Begin elution with the least polar solvent system determined during TLC analysis.
-
Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in heptane or methanol in dichloromethane) to elute the compounds from the column.[3] A good starting point for many pyrazole compounds are gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.[3]
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization (Single Solvent)
This protocol describes the purification of a solid polar pyrazolopyridine compound by recrystallization from a single solvent.
-
Solvent Selection:
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Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]
-
-
Dissolution:
-
Decolorization (if necessary):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help slow the cooling process.[1]
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[14]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
Data Presentation
Table 1: Common Chromatographic Methods for Polar Pyrazolopyridine Purification
| Technique | Stationary Phase | Typical Mobile Phase | Best Suited For | Citation |
| Reverse-Phase (RPC) | Non-polar (e.g., C18, Phenyl-hexyl) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Less polar pyrazolopyridines or with optimized conditions for polar ones. | [3][17][18] |
| Normal-Phase (NPC) | Polar (e.g., Silica, Alumina) | Non-polar (e.g., Hexane/Ethyl Acetate) | Non-ionic and moderately polar pyrazolopyridines. | [7][8] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Amide, Cyano, Bare Silica) | High percentage of organic solvent with a small amount of aqueous buffer. | Highly polar and water-soluble pyrazolopyridines. | [1][5][6] |
| Ion-Exchange (IEC) | Charged functional groups | Aqueous buffers | Ionizable pyrazolopyridine derivatives. | [1] |
| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies (Normal, Reverse, or SFC modes) | Separation of enantiomers. | [9][11][12] |
Visualizations
Caption: General experimental workflow for the purification of polar pyrazolopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. columbia.edu [columbia.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Home Page [chem.ualberta.ca]
- 15. rubingroup.org [rubingroup.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. selekt.biotage.com [selekt.biotage.com]
- 18. chromtech.com [chromtech.com]
Technical Support Center: Regioselectivity Control in Substituted Pyrazolopyridine Synthesis
Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to controlling regioselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.
Issue 1: My reaction is producing a mixture of regioisomers with no clear major product.
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Probable Cause: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the formation of two or more regioisomers is a common challenge. This typically occurs when the electronic and steric properties of the two carbonyl groups in the dicarbonyl compound are very similar. The initial nucleophilic attack by the amino group of the pyrazole can then occur at either carbonyl group with nearly equal probability, leading to a mixture of products.[1]
-
Solutions:
-
Solvent Modification: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction's regioselectivity. Switching from standard solvents like ethanol or acetic acid to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer.
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific pathway. For instance, in some multi-component reactions, using a specific catalyst can lead to the exclusive formation of one regioisomer.
-
Microwave Irradiation: Employing microwave-assisted synthesis can sometimes enhance regioselectivity by promoting the formation of the thermodynamically more stable isomer due to rapid and uniform heating.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Probable Cause: The inherent electronic properties of the unsymmetrical 1,3-dicarbonyl substrate are likely directing the reaction towards the undesired product. The more electrophilic carbonyl group will preferentially react with the nucleophilic amino group of the pyrazole. For example, in a dicarbonyl compound containing both a methyl ketone and a trifluoromethyl ketone, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic.
-
Solutions:
-
pH Adjustment: Altering the pH of the reaction medium can sometimes reverse the regioselectivity. Under acidic conditions, the more basic nitrogen of a substituted aminopyrazole can be protonated, potentially changing which nitrogen atom acts as the primary nucleophile.
-
Temperature Control: In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature might favor the kinetically controlled product, which could be the desired isomer. Conversely, higher temperatures may favor the thermodynamically more stable product.
-
Strategic Synthesis of Starting Materials: If reaction conditions cannot overcome the inherent reactivity of the substrates, it may be necessary to redesign the synthesis. This could involve using a symmetrical dicarbonyl compound to avoid regioselectivity issues altogether or employing a different synthetic route that offers better control.
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Issue 3: I am having difficulty confirming the structure of the regioisomer(s) formed.
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Probable Cause: Distinguishing between regioisomers of substituted pyrazolopyridines using standard spectroscopic techniques like 1H NMR can be challenging, as the chemical shifts and coupling patterns of the protons on the pyridine ring can be very similar.
-
Solutions:
-
2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in unequivocally determining the structure. NOESY can show through-space correlations between protons on the pyrazole and pyridine rings, while HMBC can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the fused ring system.
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural determination.
-
Comparison to Known Compounds: If one of the possible regioisomers has been previously synthesized and characterized, comparing the spectroscopic data of your product to the literature data can help in its identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the synthesis of pyrazolopyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyls?
A1: The regiochemical outcome is primarily governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound.[1] The initial and rate-determining step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons. The reaction will preferentially occur at the more electron-deficient carbonyl carbon. Steric hindrance at one of the carbonyl groups can also play a role, directing the attack to the less sterically encumbered site.
Q2: Can multicomponent reactions help in controlling regioselectivity?
A2: Yes, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketoester or malononitrile) can be highly regioselective.[2] In these reactions, the in-situ formation of an α,β-unsaturated intermediate from the aldehyde and the active methylene compound, followed by a Michael addition and subsequent cyclization, can often lead to a single regioisomer with high yields. Microwave-assisted multicomponent reactions have also been shown to provide excellent regioselectivity.[3][4]
Q3: How does microwave irradiation influence the regioselectivity of pyrazolopyridine synthesis?
A3: Microwave heating can significantly accelerate reaction rates and, in some cases, improve regioselectivity. The rapid and uniform heating provided by microwaves can favor the formation of the thermodynamically more stable product. Several studies have reported the successful regioselective synthesis of pyrazolopyridines and related fused pyrazoles using microwave irradiation, often in shorter reaction times and with higher yields compared to conventional heating methods.[5][6][7]
Q4: Are there any general guidelines for predicting the major regioisomer in the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone?
A4: As a general rule, the exocyclic amino group of the 5-aminopyrazole will preferentially attack the more electrophilic carbonyl carbon of the β-diketone. Therefore, if the β-diketone has one substituent that is significantly more electron-withdrawing than the other (e.g., a trifluoromethyl group versus a methyl group), the attack will occur at the carbonyl adjacent to the electron-withdrawing group.
Data Presentation
The following table summarizes quantitative data on the regioselective synthesis of pyrazolo[3,4-b]pyridines, illustrating the effect of different substituents on the 1,3-dicarbonyl compound.
| 5-Aminopyrazole | Unsymmetrical 1,3-Dicarbonyl | Reaction Conditions | Major Regioisomer | Regioisomeric Ratio | Overall Yield (%) |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Benzoylacetone | Acetic acid, reflux | 4-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | >95:5 | 85 |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 1-(Thiophen-2-yl)butane-1,3-dione | Acetic acid, reflux | 4-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | >95:5 | 82 |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione | Acetic acid, reflux | 1,4-diphenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | >99:1 | 90 |
Note: The regioselectivity is driven by the greater electrophilicity of the carbonyl group adjacent to the phenyl, thiophenyl, or trifluoromethyl group, respectively.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 4,6-Disubstituted Pyrazolo[3,4-b]pyridines
This protocol describes a conventional heating method for the synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aminopyrazole (1.0 mmol) and the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to afford the pure pyrazolopyridine derivative.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Substituted Pyrazolo[3,4-b]pyridines
This protocol details a rapid and regioselective one-pot synthesis using microwave irradiation.
-
Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine the 5-aminopyrazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), an active methylene nitrile (e.g., malononitrile or benzoylacetonitrile) (1.0 mmol), and a catalytic amount of a base such as piperidine or a few drops of acetic acid in a minimal amount of a high-boiling solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a pre-set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Cooling and Isolation: After the irradiation is complete, cool the vessel to room temperature. The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be poured into ice-water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and then purify by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted pyrazolopyridines.
Caption: Key factors influencing regioselectivity in pyrazolopyridine synthesis.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-<i>b</i>]PYRIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Workup Procedures for Reactions Involving 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. The following information is intended to assist with the workup procedures for common reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which take advantage of the bromo substituent for carbon-carbon and carbon-nitrogen bond formation.[1][2][3] Reactions involving the amino group, such as acylation, are also prevalent.
Q2: What is a general workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A2: A general workup procedure involves cooling the reaction mixture, followed by dilution with an organic solvent (like ethyl acetate) and water. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[1][4]
Q3: I am observing debromination of my starting material as a significant byproduct in a Suzuki coupling. How can I minimize this?
A3: Debromination is a known side reaction in Suzuki couplings. To mitigate this, you can try using a milder base, a different palladium catalyst system, or optimizing the reaction temperature and time.[1]
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and storage information, always refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the reaction. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst, poor quality reagents, incorrect reaction conditions (temperature, time), or presence of water or oxygen. | Ensure reagents are pure and dry. Degas the solvent thoroughly. Use a fresh, active catalyst. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1] |
| Debromination of Starting Material | The catalytic cycle is interrupted, leading to protonolysis of the organopalladium intermediate. | Use a milder base (e.g., K2CO3 instead of K3PO4).[1] Try a different palladium catalyst and ligand system. Lowering the reaction temperature may also help. |
| Difficulty in Product Purification | Co-elution of the product with byproducts or residual starting materials. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization of the crude product can also be an effective purification method. |
| Incomplete Reaction | Insufficient reaction time or temperature. Steric hindrance from the boronic acid. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4] Consider using a more reactive boronic ester. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Catalyst inhibition, incorrect base, or suboptimal solvent. | Screen different palladium catalysts and ligands. Ensure the use of a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4). Toluene, dioxane, and xylenes are common solvents, but optimization may be required.[6] |
| Formation of Hydrodehalogenated Byproduct | A competing side reaction where the aryl halide is reduced. | This can be influenced by the choice of ligand and base. Experiment with different ligand/base combinations.[3] |
| Reaction is Sluggish | Low catalyst activity or steric hindrance. | Increase the catalyst loading. Consider using a more electron-rich and sterically hindered phosphine ligand to promote oxidative addition and reductive elimination.[3] |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Low Product Yield | Inactive catalyst, inappropriate base or solvent. | Use a combination of a palladium catalyst and a copper(I) co-catalyst.[2] The choice of base (often an amine like triethylamine or diisopropylethylamine) and solvent is crucial and may need optimization. |
| Difficulty in Removing Copper Salts | Residual copper salts can complicate the workup. | After the reaction, an aqueous ammonia wash can help to remove copper salts by forming a soluble copper-ammonia complex. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup : In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]
-
Degassing : Further degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.[1]
-
Reaction : Heat the mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup :
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low product yield in cross-coupling reactions.
References
alternative reagents for the synthesis of pyrazolo[3,4-b]pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of pyrazolo[3,4-b]pyridines, with a focus on alternative and greener synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using alternative reagents and methods for pyrazolo[3,4-b]pyridine synthesis?
A1: Traditional methods for synthesizing pyrazolo[3,4-b]pyridines often involve harsh reaction conditions, toxic solvents, and multi-step procedures, leading to lower yields and significant environmental waste.[1][2] Alternative approaches, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of greener catalysts, offer several advantages:
-
Increased Efficiency: One-pot syntheses and MCRs reduce the number of reaction steps, saving time and resources.[3][4][5]
-
Higher Yields: Many alternative methods report higher product yields compared to conventional techniques.[2][3]
-
Environmental Friendliness: These methods often utilize less hazardous solvents (e.g., water, ethanol, or solvent-free conditions) and produce minimal waste, aligning with the principles of green chemistry.[1][2][3]
-
Milder Reaction Conditions: Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes and often proceeds under milder conditions.[2][3][6]
-
Catalyst Reusability: Some greener catalysts, like ionic liquids or solid-supported catalysts, can be recovered and reused, reducing costs and environmental impact.[3]
Q2: What are some common alternative starting materials for the synthesis of pyrazolo[3,4-b]pyridines?
A2: While 5-aminopyrazoles remain a cornerstone, alternative methods have expanded the repertoire of suitable starting materials. Common reactants in multicomponent strategies include:
-
Aromatic aldehydes
-
Malononitrile or other active methylene compounds like ethyl cyanoacetate and aroyl acetonitriles.[1][3]
-
β-Ketonitriles[6]
-
Azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones)
-
Alkynyl aldehydes[7]
-
1,3-Dicarbonyl compounds[4]
Q3: Can you recommend a green catalyst for the synthesis of pyrazolo[3,4-b]pyridines?
A3: Several environmentally benign catalysts have proven effective. For instance, sodium 1-dodecanesulfonate (SDS) has been used as a catalyst for three-component reactions in aqueous media.[1][4] Zirconium(IV) chloride (ZrCl4) is another green Lewis acid catalyst that is low-toxicity, readily available, and stable in air and water.[6] Ionic liquids, such as [bmim][BF4], have also been employed as both the reaction medium and promoter, offering advantages like enhanced efficiency and simple operation.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Multicomponent Reactions (MCRs)
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Verify and optimize reaction temperature, time, and concentration of reactants. Small-scale trial reactions can help identify the ideal parameters.[9] |
| Impure Reagents or Solvents | Use high-purity reagents and solvents. Ensure solvents are anhydrous if the reaction is moisture-sensitive. Impurities can lead to unwanted side reactions.[9] |
| Inefficient Mixing | For heterogeneous reactions, ensure the stirring rate is adequate to facilitate proper mixing of the reactants. |
| Catalyst Inactivity | If using a catalyst, ensure it is active. For solid catalysts, check for proper activation. For reusable catalysts, verify their efficacy after multiple cycles. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. In MCRs, equimolar amounts are often used, but optimization may be required. |
Problem 2: Formation of Side Products or Isomers
| Potential Cause | Troubleshooting Step |
| Lack of Regioselectivity | The use of unsymmetrical starting materials can lead to the formation of regioisomers.[4] Modifying the substituents on the starting materials or changing the catalyst can sometimes improve regioselectivity. |
| Side Reactions | Unwanted side reactions can occur due to reactive functional groups on the starting materials. Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a solution. |
| Reaction Temperature Too High | High temperatures can sometimes lead to the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect pH | The pH of the reaction medium can influence the reaction pathway. Adjusting the pH with a suitable acid or base might suppress side product formation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is Highly Soluble in the Reaction Solvent | After the reaction, try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a suitable solvent for crystallization or chromatography. |
| Presence of Unreacted Starting Materials or Catalyst | Optimize the reaction to ensure complete conversion of starting materials. If the catalyst is soluble, choose a heterogeneous catalyst that can be easily filtered off. |
| Formation of Tarry or Oily Products | This could be due to product decomposition or polymerization. Monitor the reaction closely using TLC or LC-MS to avoid over-running the reaction.[9] Purification of oily products can often be achieved by column chromatography. |
Quantitative Data Summary
The following tables provide a comparison of different alternative methods for the synthesis of pyrazolo[3,4-b]pyridines.
Table 1: Comparison of Catalysts for One-Pot Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium 1-dodecanesulfonate (SDS) | Water | 4-6 h | 85-95 | [1] |
| Triethylamine | Ethanol | 12 h | Lower Yields | [3] |
| t-BuOK | DMSO | 1.5 h | 81 |
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation (200°C) | 10 min | up to 83 | [3] |
| Conventional Heating | up to 12 h | - | [3] |
| Microwave Irradiation | 20 min | 79-93 | [2] |
| Conventional Heating | 10-14 h | - | [2] |
Experimental Protocols
Protocol 1: Three-Component, One-Pot Synthesis using Sodium 1-dodecanesulfonate (SDS) in Aqueous Media [1]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and sodium 1-dodecanesulfonate (SDS) (0.1 mmol) in water (10 mL) is stirred at reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis [3]
-
A mixture of 5-amino pyrazole (1 mmol), an aroyl acetonitrile (1 mmol), and an aryl/heteroaryl aldehyde (1 mmol) is subjected to microwave irradiation.
-
The reaction is carried out at 200°C for 10 minutes.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is then purified by crystallization and washing.
Visualizations
Signaling Pathway Diagram
Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy and the treatment of immune-related diseases.[1][2] The diagram below illustrates a simplified signaling pathway involving Tropomyosin receptor kinases (TRKs), where pyrazolo[3,4-b]pyridine derivatives can act as inhibitors, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[10][11]
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling of Pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of pyridine substrates. The inherent Lewis basicity of the pyridine nitrogen atom presents unique hurdles, often leading to catalyst inhibition and reduced reaction efficiency.[1][2] This guide offers practical solutions and detailed protocols to overcome these obstacles and achieve reproducible success in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This issue is often termed the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
Q2: What are the main mechanisms of catalyst deactivation in pyridine cross-coupling?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and blocking sites required for key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically inert.[1][3][4][5] This is particularly prevalent at higher catalyst concentrations or elevated temperatures.
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the active catalyst, often observed as the formation of palladium black.[2][6]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the catalytic species, can be susceptible to oxidation or other degradation pathways, diminishing their effectiveness.[2][7]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) relative to the nitrogen atom significantly impacts reactivity. 2-halopyridines are often the most challenging substrates due to the strong chelation potential of the adjacent nitrogen, which can readily poison the catalyst. 3- and 4-halopyridines are generally less problematic as the nitrogen is further from the reaction center, reducing its inhibitory effect.
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: Ligands play a crucial role in stabilizing the active catalytic species and mitigating deactivation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective.[8] These ligands can promote the desired catalytic steps (oxidative addition and reductive elimination) while sterically hindering the coordination of the pyridine nitrogen to the metal center.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Possible Cause | Recommended Solutions |
| Low or No Product Yield | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is strongly coordinating to and deactivating the catalyst.[1][2][6] | 1. Ligand Screening: Test a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify one that can outcompete the pyridine for coordination. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1] 3. Use a Pre-catalyst: Employing a well-defined pre-catalyst can ensure the efficient generation of the active catalytic species.[10] |
| Inefficient Oxidative Addition: The C-X bond of the halopyridine is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[1] 2. Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments, while monitoring for decomposition.[1] | |
| Poor Transmetalation: The transfer of the coupling partner (e.g., boronic acid) to the palladium center is inefficient. | 1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] The choice of base can significantly impact the reaction outcome. | |
| Reaction Stalls Before Completion | Catalyst Deactivation Over Time: The active catalyst is not stable under the reaction conditions for the required duration. | 1. Kinetic Monitoring: Perform a kinetic study (e.g., by ¹H NMR or GC/LC-MS) to observe the reaction progress and confirm if deactivation is occurring. A plateau in product formation before the starting material is consumed is indicative of deactivation.[1] 2. Lower Reaction Temperature: If possible, reducing the temperature may enhance catalyst stability.[6] |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species is agglomerating into inactive palladium metal.[2] | 1. Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of ligand may be beneficial.[6] 2. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[6] 3. Control Temperature: Avoid excessively high temperatures which can accelerate decomposition.[2][6] |
| Side Product Formation | Homocoupling: The organometallic reagent is coupling with itself.[1] | 1. Thoroughly Degas: Remove oxygen from the reaction mixture, as it can promote homocoupling.[1] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction. Using a Pd(0) source may minimize this side reaction.[1] |
| Dehalogenation: The halide on the pyridine is replaced by a hydrogen atom.[1] | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halopyridine
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halopyridine with a boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[1]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography.[2]
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This protocol allows for the in-situ monitoring of a cross-coupling reaction to identify potential catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction. In an NMR tube equipped with a J. Young valve, add the halopyridine, boronic acid, base, catalyst, and ligand.
-
Reaction Initiation: Add the deuterated solvent containing the internal standard to the NMR tube.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation Pathway
Caption: Common catalyst deactivation pathways in pyridine cross-coupling.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and addressing low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
The Rise of a Privileged Scaffold: Validating 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Inhibition
The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Among the myriad of heterocyclic scaffolds explored, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged" structure, demonstrating significant potential in targeting a diverse range of kinases. This guide provides a comparative analysis of the 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, a key intermediate and foundational structure for a new generation of kinase inhibitors. We present a compilation of experimental data that validates its efficacy and compares its derivatives against established inhibitors, offering valuable insights for researchers and drug development professionals.
Comparative Inhibitory Activity
Derivatives of the this compound scaffold have been synthesized and evaluated against several important kinase targets. The following tables summarize the in vitro inhibitory activities (IC50 values) of these compounds and compare them with known kinase inhibitors.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| TBK1 Inhibitors | ||||
| Compound 15y | TBK1 | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 | |||
| FGFR Inhibitors | ||||
| Compound 7n | FGFR1 | <1 | AZD4547 | - |
| FGFR2 | 2.6 | |||
| FGFR3 | 1.8 | |||
| TRK Inhibitors | ||||
| Compound C03 | TRKA | 56 | Larotrectinib | <20 |
| Entrectinib | 1 | |||
| Compound C09 | TRKA | 57 | ||
| Compound C10 | TRKA | 26 | ||
| Topoisomerase IIα Inhibitor | ||||
| Compound 8c | Topoisomerase IIα | GI50 MG-MID: 1.33 µM | Etoposide | Comparable |
Table 1: Comparative IC50 Values of this compound Derivatives and Reference Inhibitors. This table highlights the potent inhibitory activity of derivatives against various kinases, often exceeding or being comparable to established drugs.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity, which minimizes off-target effects. The pyrazolo[3,4-b]pyridine scaffold has demonstrated the potential for developing highly selective inhibitors.
| Compound | Number of Kinases Screened | Concentration (µM) | Kinases Inhibited >50% |
| Compound 15y | 31 | 1 | Data not fully specified, but noted for good selectivity. |
| Compound 26 (MSC2530818) | Not specified | Not specified | High kinase selectivity reported. |
Table 2: Kinase Selectivity Overview. While detailed head-to-head selectivity data is compound-specific, the scaffold has been shown to yield inhibitors with high selectivity.
Experimental Protocols
The validation of the this compound scaffold relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of its derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagent Preparation :
-
Kinase Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and other components to ensure optimal kinase activity.
-
Enzyme: Purified recombinant kinase.
-
Substrate: A peptide or protein that is a known substrate of the kinase.
-
ATP: Often used at a concentration near the Km value for the specific kinase.
-
Test Compounds: Serial dilutions of the inhibitor are prepared in DMSO.
-
-
Assay Procedure :
-
In a microplate, the kinase, substrate, and test compound are pre-incubated.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a solution containing EDTA.
-
-
Detection :
-
The amount of phosphorylated substrate is quantified. Various detection methods can be used, including:
-
Radiometric Assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays : Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[1]
-
Luminescence-Based Assays : Measuring the amount of ADP produced using assays like ADP-Glo™.
-
-
-
Data Analysis :
-
The percentage of kinase inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture :
-
Cancer cell lines are cultured in appropriate media and conditions.
-
-
Treatment :
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
-
Quantification of Cell Viability :
-
Cell viability is measured using methods such as:
-
MTT Assay : Measures the metabolic activity of cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels.
-
-
-
Data Analysis :
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated.
-
Western Blot for Signaling Pathway Analysis
This technique is used to determine if the inhibitor affects the phosphorylation of downstream targets in a specific signaling pathway.
-
Cell Treatment and Lysis :
-
Cells are treated with the inhibitor.
-
The cells are then lysed to extract proteins.
-
-
Protein Quantification :
-
The total protein concentration in the lysates is determined.
-
-
SDS-PAGE and Transfer :
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
-
Detection :
-
A chemiluminescent substrate is added, and the signal is detected, indicating the amount of the phosphorylated target protein.
-
Signaling Pathways and Experimental Workflows
The versatility of the this compound scaffold allows for the targeting of kinases in various signaling pathways crucial for cell growth, survival, and immune responses.
References
A Comparative Guide to Pyrazolopyrimidine and Triazolopyrimidine Kinase Inhibitors for Researchers
This guide provides an in-depth comparative analysis of two prominent heterocyclic scaffolds in modern drug discovery: pyrazolopyrimidine and triazolopyrimidine. Both are recognized as "privileged structures" due to their ability to act as ATP-competitive inhibitors for a wide range of protein kinases, making them crucial in the development of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structure-activity relationships (SAR), kinase selectivity, and the experimental methodologies used for their evaluation.
Introduction: The Significance of Pyrazolopyrimidine and Triazolopyrimidine Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern therapeutic strategies. Both pyrazolopyrimidine and triazolopyrimidine scaffolds are heterocyclic compounds that act as bioisosteres of the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[1][2]
The pyrazolo[3,4-d]pyrimidine core, for instance, is a key feature in several clinically successful kinase inhibitors.[1] Similarly, the triazolopyrimidine scaffold has demonstrated broad biological activities and is a versatile core for designing medicinally active molecules.[3] This guide will delve into a comparative analysis of these two important inhibitor classes, providing experimental data and protocols to aid researchers in their drug discovery efforts.
Structural and Mechanistic Comparison
At their core, both pyrazolopyrimidine and triazolopyrimidine inhibitors are ATP-competitive, binding to the kinase hinge region through hydrogen bonds, mimicking the interaction of adenine.[1][2] The key differences lie in the arrangement of nitrogen atoms within their fused ring systems, which influences their three-dimensional shape, electrostatic potential, and the vectors for substituent modifications. These subtle structural variations can lead to significant differences in kinase selectivity and potency.
Pyrazolopyrimidine Inhibitors
The pyrazolopyrimidine scaffold has been extensively studied and has yielded numerous potent kinase inhibitors.[4] The structure-activity relationship (SAR) of these compounds is well-documented, with modifications at various positions of the bicyclic core leading to altered selectivity and potency. For example, in the context of Src kinase inhibition, specific substitutions on the pyrazolopyrimidine ring have been shown to dramatically enhance potency and selectivity over other kinases like ABL.[5]
Triazolopyrimidine Inhibitors
The triazolopyrimidine scaffold also serves as a versatile template for kinase inhibitor design.[3] The additional nitrogen atom in the triazole ring compared to the pyrazole ring in pyrazolopyrimidines can influence the hydrogen bonding network within the kinase active site and provide different points for chemical diversification. This can be leveraged to achieve distinct selectivity profiles.
Comparative Performance Data: Targeting Key Kinases
To provide a quantitative comparison, the following tables summarize the inhibitory activities (IC50 values) of representative pyrazolopyrimidine and triazolopyrimidine inhibitors against two critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The data is compiled from various studies and presented here to illustrate the potential of each scaffold.
Table 1: Comparative Inhibitory Activity against EGFR
| Scaffold Class | Compound ID/Reference | Target | Biochemical IC50 (µM) | Cellular GI50 (µM) |
| Pyrazolopyrimidine | Compound 16 [6] | EGFR-TK | 0.034 | 0.018 - 9.98 (NCI-60) |
| Pyrazolopyrimidine | Compound 4 [6] | EGFR-TK | 0.054 | - |
| Pyrazolopyrimidine | Compound 15 [6] | EGFR-TK | 0.135 | 0.018 - 9.98 (NCI-60) |
| Pyrazolopyrimidine | -[7] | EGFRwt | 0.3 - 24 | - |
| Triazolopyrimidine | Compound 1 [3] | - | - | 7.01 - 48.28 (Breast & Cervical Cancer Cells) |
Table 2: Comparative Inhibitory Activity against CDK2
| Scaffold Class | Compound ID/Reference | Target | Biochemical IC50 (µM) |
| Pyrazolopyrimidine | Compound 14 [2] | CDK2/cyclin A2 | 0.057 |
| Pyrazolopyrimidine | Compound 15 [8] | CDK2/cyclin A2 | 0.061 |
| Pyrazolopyrimidine | Compound 13 [2] | CDK2/cyclin A2 | 0.081 |
| Pyrazolopyrimidine | Compound 6t [9] | CDK2 | 0.09 - 1.58 |
| Triazolopyrimidine | (Data not available in searched literature for direct comparison) | CDK2 | - |
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of both pyrazolopyrimidine and triazolopyrimidine inhibitors are heavily influenced by the nature and position of their substituents.
-
Pyrazolopyrimidines: For pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, the addition of certain functional groups can significantly enhance their anti-proliferative activity.[6] In the case of Src inhibitors, modifications to the pyrazolopyrimidine core have led to compounds with subnanomolar potency and over 1000-fold selectivity against ABL kinase.[10]
-
Triazolopyrimidines: The SAR of triazolopyrimidine derivatives also highlights the importance of specific substitutions. For example, in a series of pyrazolo[6][11][12]triazolopyrimidine derivatives, one compound showed the best antiproliferative activity against cancer cell lines expressing high levels of wild-type EGFR.[3]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug candidate are critical for its clinical success. Both pyrazolopyrimidine and triazolopyrimidine scaffolds have been incorporated into molecules with favorable pharmacokinetic profiles.
-
Pyrazolopyrimidine Inhibitors: Studies on pyrazolopyrimidine-based inhibitors have demonstrated that these compounds can possess diverse and favorable pharmacokinetic properties, including the potential for once-daily oral administration.[11] However, like many kinase inhibitors, they can be subject to metabolism by cytochrome P450 enzymes.[13]
-
Triazolopyrimidine Inhibitors: The pharmacokinetic properties of triazolopyrimidine-based drugs are also influenced by their specific chemical structures. Generally, these heterocyclic compounds are orally bioavailable but can exhibit variability in absorption and metabolism.[13][14]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for evaluating pyrazolopyrimidine and triazolopyrimidine inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase enzyme in the appropriate assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core structures of the inhibitor scaffolds and a typical experimental workflow.
Caption: Core chemical structures of Pyrazolopyrimidine and Triazolopyrimidine.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion
Both pyrazolopyrimidine and triazolopyrimidine scaffolds are exceptionally valuable in the field of kinase inhibitor discovery. They offer robust and versatile platforms for the development of potent and selective inhibitors. The choice between these two scaffolds will depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound. This guide has provided a comparative overview, supported by experimental data and detailed protocols, to aid researchers in making informed decisions and advancing their drug discovery programs. The continued exploration of these privileged structures holds great promise for the development of novel and effective therapies for a multitude of diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Analogs Against Various Kinases
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide provides a comparative analysis of the efficacy of several pyrazolo[3,4-b]pyridine analogs against a range of kinase targets, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in the fields of oncology, immunology, and neurodegenerative diseases in their drug discovery and development efforts.
Quantitative Efficacy of Pyrazolo[3,4-b]pyridine Analogs
The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected pyrazolo[3,4-b]pyridine analogs against various kinases. Lower IC50 values indicate higher potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 7n | FGFR1 | 1.1 | [1] |
| FGFR2 | 0.7 | [1] | |
| FGFR3 | 2.0 | [1] | |
| FGFR4 | 52.7 | [1] | |
| VEGFR2 | 422.7 | [1] | |
| Compound C03 | TRKA | 56 | [2][3][4] |
| TRKB | 13 | [4] | |
| TRKC | 0.2 | [4] | |
| Compound 15y | TBK1 | 0.2 | [5][6] |
| Compound 31 | Mps1 | 2.596 | [7] |
| Compound 10g | ALK-wt | <0.5 | [8] |
| ALK-L1196M | <0.5 | [8] | |
| ROS1 | <0.5 | [8] | |
| SQ-67563 | CDK1 | - | [9] |
| CDK2 | - | [9] | |
| Compound 17f | AMPK (EC50) | 420 | [10] |
Key Signaling Pathway: FGFR Signaling
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, differentiation, and migration.[1][11] Dysregulation of the FGFR signaling pathway is implicated in various cancers.[1][11] Pyrazolo[3,4-b]pyridine analogs have been developed as potent inhibitors of this pathway.[1][11]
Caption: The FGFR signaling pathway, a key target for pyrazolo[3,4-b]pyridine inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are representative methodologies for key assays used to evaluate the efficacy of pyrazolo[3,4-b]pyridine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (pyrazolo[3,4-b]pyridine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only (e.g., DMSO) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction, often by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus the cytotoxic effect of a compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing pyrazolo[3,4-b]pyridine analogs as kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
This guide provides a snapshot of the current landscape of pyrazolo[3,4-b]pyridine analogs as kinase inhibitors. The versatility of this scaffold allows for fine-tuning of potency and selectivity against a wide array of kinase targets, making it a valuable starting point for the development of novel therapeutics. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel Pyrazolo[3,4-b]pyridine Derivatives
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive biological evaluation of novel pyrazolo[3,4-b]pyridine derivatives. This guide provides an objective comparison of their performance against various biological targets, supported by experimental data, to accelerate the discovery of new therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, kinase inhibition, and antimicrobial effects.
Performance Comparison: A Data-Driven Overview
The biological activity of novel pyrazolo[3,4-b]pyridine derivatives has been extensively studied against a panel of cancer cell lines and specific molecular targets. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency and selectivity.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| C03 | Km-12 (Colorectal) | Proliferation | 0.304 | [1][2] |
| MCF-7 (Breast) | Proliferation | >10 | [1][2] | |
| HUVEC (Normal) | Proliferation | >10 | [1][2] | |
| 6b | HCT-116 (Colon) | MTT | Not specified, high selectivity index (15.05) | [3] |
| HepG2 (Liver) | MTT | Not specified, high selectivity index (9.88) | [3] | |
| 8c | NCI-60 Panel | SRB | MG-MID = 1.33 | [4] |
| VIII | NCI-60 Panel | SRB | MG-MID = 2.70 | [3] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. MG-MID: Mean graph midpoint for growth inhibition.
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| C03 | TRKA | HTRF | 56 | [1][2] |
| C09 | TRKA | HTRF | 57 | [1] |
| C10 | TRKA | HTRF | 26 | [1] |
| 15y | TBK1 | Not specified | 0.2 | [5] |
| 7n | FGFR1 | Not specified | Not specified, potent | [6] |
| Compound 1 | CDK2 | Not specified | 0.1 | [7] |
| Compound VI | CDK2/PIM1 | Not specified | Not specified | [3] |
| Compound VII | CDK2/PIM1 | Not specified | Not specified | [3] |
| Compound 8c | Topoisomerase IIα | DNA relaxation | Significant inhibition | [4] |
TRK: Tropomyosin receptor kinase. TBK1: TANK-binding kinase 1. FGFR: Fibroblast growth factor receptor. CDK2: Cyclin-dependent kinase 2. PIM1: Proviral integration site for Moloney murine leukemia virus 1.
Table 3: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Bacterial Strain | Activity Level | Reference |
| 6a-h | Bacillus subtilis | Moderate | [8] |
| Staphylococcus aureus | Moderate | [8] | |
| Escherichia coli | Moderate | [8] | |
| Pseudomonas aeruginosa | Moderate | [8] | |
| 2a-l | Drug-resistant bacteria | Effective | [9] |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for quantifying kinase activity and inhibition.
-
Reaction Setup: A mixture of the kinase, a biotinylated substrate, and the test compound (at varying concentrations) in assay buffer is prepared in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped by adding a detection mixture containing a europium cryptate-labeled anti-phosphosubstrate antibody and streptavidin-XL665.
-
Signal Reading: After another incubation period (e.g., 60 minutes) at room temperature, the plate is read on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated and used to determine the level of substrate phosphorylation and, consequently, the inhibitory activity of the compound.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[10][11][12][13]
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen is a well-established platform for identifying and characterizing novel anticancer agents.
-
Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.[14][15][16]
-
Five-Dose Screen: Compounds that show significant growth inhibition in the initial screen are then evaluated at five different concentrations to determine their potency (GI50, TGI, and LC50).[17]
-
Data Analysis: The response of each cell line to the compound is measured using the sulforhodamine B (SRB) assay, which measures cell protein content. The data is then analyzed to generate a unique fingerprint of the compound's activity across the 60 cell lines.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor | Cells | MDPI [mdpi.com]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. Combined PI3K and CDK2 inhibition induces cell death and enhances in vivo antitumour activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Unlocking the Anti-Proliferative Potential of Pyrazolopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to a burgeoning interest in heterocyclic compounds, with pyrazolopyridines emerging as a particularly promising scaffold. Structurally similar to purines, these compounds exhibit a wide range of biological activities, most notably their ability to inhibit the proliferation of cancer cells.[1][2][3] This guide provides a comparative analysis of the in vitro anti-proliferative activity of various pyrazolopyridine derivatives, presenting key experimental data, detailed methodologies, and an overview of the relevant signaling pathways.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of pyrazolopyridine derivatives has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the IC50 values for several pyrazolopyridine compounds and compares them with established anti-cancer drugs.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Alternative/Comparator | IC50 (µM) |
| Pyrazolopyridines | ||||
| Compound 5a | HepG-2 (Liver) | 3.42 ± 1.31 | Erlotinib | 8.19 ± 0.40 |
| MCF-7 (Breast) | 4.16 ± 0.2 | 5-Fluorouracil | 2.87 ± 0.15 | |
| HCT-116 (Colon) | 9.21 ± 0.02 | Erlotinib | 7.41 ± 1.12 | |
| Compound 5b | HepG-2 (Liver) | 3.56 ± 1.5 | Erlotinib | 8.19 ± 0.40 |
| MCF-7 (Breast) | 6.87 ± 0.11 | 5-Fluorouracil | 2.87 ± 0.15 | |
| HCT-116 (Colon) | 8.11 ± 0.45 | Erlotinib | 7.41 ± 1.12 | |
| Compound 4 | HCT-116 (Colon) | 0.24 | Roscovitine | 0.39 |
| MCF-7 (Breast) | - | Doxorubicin | - | |
| HepG2 (Liver) | - | Doxorubicin | - | |
| A549 (Lung) | - | Doxorubicin | - | |
| Compound 14a | HepG2 (Liver) | 4.2 | - | - |
| HeLa (Cervical) | - | - | - | |
| Compound 14d | HeLa (Cervical) | 5.9 | - | - |
| Pyrazolothiazoles | ||||
| Compound 10a | HepG-2 (Liver) | 10.23 ± 0.15 | Erlotinib | 8.19 ± 0.40 |
| MCF-7 (Breast) | 13.65 ± 0.7 | 5-Fluorouracil | 2.87 ± 0.15 | |
| HCT-116 (Colon) | 17.16 ± 0.37 | Erlotinib | 7.41 ± 1.12 | |
| Compound 10b | HepG-2 (Liver) | 6.11 ± 0.25 | Erlotinib | 8.19 ± 0.40 |
| MCF-7 (Breast) | 8.13 ± 0.4 | 5-Fluorouracil | 2.87 ± 0.15 | |
| HCT-116 (Colon) | 9.36 ± 0.45 | Erlotinib | 7.41 ± 1.12 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
The in vitro anti-proliferative activity of the pyrazolopyridine compounds is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyridine compounds or comparator drugs. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Reagent Addition: Following the treatment period, MTT reagent is added to each well and the plates are incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Pyrazolopyridine derivatives exert their anti-proliferative effects by targeting various signaling pathways that are often dysregulated in cancer. Key molecular targets include cyclin-dependent kinases (CDKs), c-Met, and p38 mitogen-activated protein kinase (MAPK).[1][4][5]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[2] Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers. Several pyrazolopyridine compounds have been identified as potent inhibitors of c-Met kinase.[4]
Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine compounds.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[1] Pyrazolopyridine derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and the suppression of tumor growth.[1]
Caption: General workflow for in vitro anti-proliferative activity assessment.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and Other Halogenated Pyridine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are indispensable building blocks in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Their utility in transition metal-catalyzed cross-coupling reactions allows for the strategic introduction of the pyridine motif, a common feature in many approved drugs.[1] Among these, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine has emerged as a particularly valuable scaffold, especially in the development of kinase inhibitors. This guide provides an objective comparison of this compound with other commonly used halogenated pyridine building blocks, supported by physicochemical data and representative experimental results.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a building block in a drug discovery campaign is often guided by its physicochemical properties, which can influence its reactivity, solubility, and ultimately the properties of the final compound. The following table summarizes key properties of this compound and other selected halogenated pyridines.
| Property | This compound | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine Hydrochloride | 2-Chloro-5-bromopyridine | 2,6-Dibromopyridine |
| Molecular Formula | C₆H₅BrN₄ | C₅H₄BrN | C₅H₄BrN | C₅H₅BrClN | C₅H₃BrClN | C₅H₃Br₂N |
| Molecular Weight ( g/mol ) | 213.03 | 158.00 | 158.00 | 194.45 | 192.44[2] | 236.89[3][4] |
| Melting Point (°C) | 243 - 245 | 193 | -27[5] | 270 (dec.)[6] | 65-69[7] | 117-120[3][4] |
| Boiling Point (°C) | 429.1 (Predicted) | 192-194[8][9] | 173[5] | N/A | 128 / 16mmHg[10] | 249[3][11] |
| Appearance | White to off-white solid | Clear colorless to pale brown liquid[9] | Colorless liquid[5] | White to off-white crystalline powder | White powder[10] | White to off-white crystalline powder[3][11] |
| Solubility | Soluble in DMSO | Slightly miscible with water[8][9] | Soluble in common organic solvents | Soluble in DMSO, Methanol and Water[6] | Slightly soluble in water[10] | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform[3] |
Reactivity in Key Cross-Coupling Reactions
The true utility of these building blocks is demonstrated in their performance in cross-coupling reactions, which are fundamental to modern drug synthesis. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for forming C-C and C-N bonds, respectively. The reactivity of halogenated pyridines in these reactions is highly dependent on the position of the halogen and the electronic nature of the pyridine ring.
General Reactivity Trends
The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in palladium-catalyzed coupling reactions.[12] The position of the bromine atom relative to the nitrogen has a significant impact:
-
4-Bromopyridine: Generally the most reactive isomer due to strong electronic activation from the para-nitrogen.[13]
-
2-Bromopyridine: Also highly reactive, but the proximity of the nitrogen atom can sometimes lead to catalyst inhibition, which may require the use of specialized ligands.[13]
-
3-Bromopyridine: Typically the least reactive of the simple bromopyridine isomers, often necessitating more forcing reaction conditions to achieve high yields.[13]
The fused pyrazole ring in this compound also influences its reactivity, providing a unique electronic environment for cross-coupling reactions.
Comparative Experimental Data
The following table presents representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with various halogenated pyridine building blocks. It is important to note that these results are compiled from different studies and were not performed under identical conditions, thus serving as a general guide to their reactivity.
| Building Block | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good[14] |
| 5-Bromo-N-phenylpyridin-3-amine | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | Not specified[15] |
| 3-Bromopyridine | Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Generally lower than 2- and 4-isomers[13] |
| 2-Bromopyridine | Buchwald-Hartwig | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | Not specified | 55-98[16] |
| 2,6-Dibromopyridine | Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Not specified | Not specified[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[12][13][15]
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent system via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol provides a general guideline for the amination of a bromopyridine.[16][17]
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., Xantphos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the bromopyridine and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Applications and Workflows
Kinase Inhibitor Signaling Pathway
This compound is a key building block for synthesizing inhibitors of various kinases, which are crucial targets in oncology and immunology. The diagram below illustrates a simplified signaling pathway where a kinase inhibitor developed from this scaffold might act.
Caption: A pyrazolo[3,4-b]pyridine-based inhibitor blocking a key kinase in a signaling cascade.
Experimental Workflow for Comparative Reactivity
A standardized workflow is essential for objectively comparing the performance of different building blocks in a given reaction.
Caption: Standardized workflow for the comparative evaluation of building block reactivity.
Structure-Reactivity Relationship
The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and any other substituents, directly impact the reactivity of the C-Br bond.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Dibromopyridine | CAS#:626-05-1 | Chemsrc [chemsrc.com]
- 5. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]
- 7. 5-ブロモ-2-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 9. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Assessing the Selectivity of Pyrazolopyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. This has led to the development of numerous potent inhibitors targeting a range of kinases implicated in cancer and other diseases. A critical attribute for the clinical success of these inhibitors is their selectivity, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide provides an objective comparison of the selectivity profiles of prominent pyrazolopyridine-based inhibitors, supported by experimental data, and details the methodologies used for their assessment.
Comparative Selectivity of Pyrazolopyridine-Based Inhibitors
The following tables summarize the inhibitory activity of selected pyrazolopyridine-based compounds against their primary targets and a panel of off-target kinases. This data, derived from various studies, highlights the diverse selectivity profiles achievable with the pyrazolopyridine core.
Table 1: Selectivity Profile of Glumetinib (SCC244) - A c-Met Inhibitor
Glumetinib is a potent and highly selective inhibitor of c-Met, a receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models with MET-driven alterations.[1][2][3]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met | Reference |
| c-Met | 0.42 | - | [2] |
| RON | >1000 | >2380 | [2] |
| Axl | >1000 | >2380 | [2] |
| Mer | >1000 | >2380 | [2] |
| TyrO3 | >1000 | >2380 | [2] |
| Panel of 312 other kinases | Generally >1000 nM | >2400 | [1][2] |
Note: Data for the panel of 312 kinases was reported as having greater than 2,400-fold selectivity at a concentration of 1 µM.[1]
Table 2: Selectivity Profile of eCF506 - A SRC Family Kinase Inhibitor
eCF506 is a novel pyrazolopyrimidine that potently and selectively inhibits SRC family kinases (SFKs) with exceptional selectivity over the ABL kinase, a common off-target of many SRC inhibitors.[4][5][6][7]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SRC | Reference |
| SRC | <0.5 | - | [4][7] |
| YES | <0.5 | ~1 | [4] |
| FYN | 2.1 | >4 | [4] |
| ABL | 479 | >958 | [4][7] |
| KIT | >100,000 | >200,000 | [4] |
| mTOR | >100,000 | >200,000 | [4] |
| PDGFRα | >100,000 | >200,000 | [4] |
| RET | >100,000 | >200,000 | [4] |
Note: A kinome scan of eCF506 against 340 kinases showed that only 25 kinases had their activity reduced by more than 50%.[8]
Table 3: Selectivity of Pyrazolopyridine-Based JAK Inhibitors
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their ATP-binding sites, making the development of isoform-selective inhibitors challenging.[9][10] The pyrazolopyridine scaffold has been utilized to develop JAK inhibitors with varying selectivity profiles.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [11][12] |
| AZD1480 | >100 | 0.26 | >100 | >100 | [11] |
| Fedratinib | >1000 | 3 | 815 | 680 | [13] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [13] |
Experimental Protocols for Assessing Inhibitor Selectivity
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used to generate the data presented above.
In Vitro Kinase Inhibition Assay
This is a fundamental assay to determine the potency of an inhibitor against a purified kinase.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a substrate. The amount of product formed (phosphorylated substrate or ADP) is quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the inhibitor in DMSO to create a concentration range for IC50 determination. Further dilute these into the appropriate kinase assay buffer.
-
Prepare a solution of the purified kinase enzyme in kinase buffer.
-
Prepare a solution containing the kinase substrate (peptide or protein) and ATP in kinase buffer. The ATP concentration is typically at or near the Km value for the specific kinase.[14]
-
-
Kinase Reaction:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate (e.g., 384-well).
-
Add the diluted kinase enzyme to each well.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.[15]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[14][15]
-
-
Detection:
-
Stop the reaction and detect the product. Several detection methods can be used:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced. A reagent is added to stop the kinase reaction and deplete remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the ADP produced (and thus kinase activity).[16]
-
Fluorescence/FRET-based (e.g., LanthaScreen™): This involves a fluorescently labeled substrate and an antibody that specifically recognizes the phosphorylated substrate, labeled with a FRET acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[15]
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
KINOMEscan™: A Competitive Binding Assay
KINOMEscan™ is a high-throughput method to profile the selectivity of a compound by measuring its binding affinity to a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[17]
Detailed Protocol:
-
Assay Components:
-
DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA molecule.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[17]
-
Test Compound: The pyrazolopyridine-based inhibitor being profiled.
-
-
Competition Assay:
-
The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together in a multi-well plate.
-
The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
-
Quantification:
-
After the incubation period, the beads are washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[17]
-
-
Data Analysis:
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
Alternatively, by running a dose-response curve, a dissociation constant (Kd) can be determined for each kinase interaction.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a small molecule binds to its target protein, it often increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.[18]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the pyrazolopyridine-based inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[19]
-
-
Cell Lysis and Protein Solubilization:
-
Cool the samples to room temperature.
-
Lyse the cells to release the intracellular proteins. This can be done through various methods, including freeze-thaw cycles.[19]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:
-
Western Blotting: This is the traditional method where the target protein is detected using a specific antibody.[19]
-
ELISA or AlphaScreen®: These are higher-throughput, antibody-based methods.
-
Mass Spectrometry: For proteome-wide analysis of thermal stability changes.
-
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
An isothermal dose-response experiment can also be performed by treating cells with a range of inhibitor concentrations and heating at a single, fixed temperature to determine the concentration-dependent target engagement.
-
Visualizing Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Pyrazolopyridine-based inhibitors can block this pathway by inhibiting JAK kinases.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazolopyridine-based inhibitors.
Experimental Workflow for In Vitro Kinase Assay
This diagram illustrates the sequential steps involved in determining the IC50 of an inhibitor against a purified kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)
This diagram outlines the process of assessing target engagement within a cellular context using CETSA®.
Caption: The major steps involved in a Cellular Thermal Shift Assay (CETSA®) experiment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
- 18. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate
5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a crucial building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The efficiency and scalability of its synthesis are of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, complete with experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Cyclization of a Substituted Nicotinonitrile | Route 2: Hofmann Rearrangement of a Pyrazolopyridine Carboxamide |
| Starting Materials | 2-chloro-5-bromonicotinonitrile, Hydrazine hydrate | 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, Sodium hypobromite |
| Key Transformation | Cyclization | Hofmann Rearrangement |
| Reported Yield | ~85% | Not explicitly reported for this specific substrate, but generally moderate to high |
| Advantages | High yield, Readily available starting materials, One-pot potential | Utilizes a well-established named reaction, Can be performed under mild conditions |
| Disadvantages | Use of hydrazine hydrate (toxic) | Requires preparation of the carboxamide precursor, Potential for side reactions |
Route 1: Cyclization of 2-chloro-5-bromonicotinonitrile with Hydrazine
This approach represents a common and efficient method for the construction of the 3-aminopyrazolo[3,4-b]pyridine ring system. The reaction proceeds via a nucleophilic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinonicotinonitrile intermediate.
Experimental Protocol:
A solution of 2-chloro-5-bromonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol is treated with an excess of hydrazine hydrate (typically 3-5 eq). The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration. The crude product can be further purified by recrystallization from an appropriate solvent.
Route 2: Hofmann Rearrangement of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This method offers an alternative pathway to the target compound, starting from the corresponding 3-carboxamide derivative.
Experimental Protocol:
In a typical procedure, the 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide precursor is treated with a freshly prepared solution of sodium hypobromite (or a mixture of bromine and sodium hydroxide) in an aqueous medium. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature or heated gently to drive the rearrangement to completion. The product, this compound, is then isolated by extraction and purified by chromatography or recrystallization.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the safety considerations associated with the reagents. The cyclization of 2-chloro-5-bromonicotinonitrile with hydrazine appears to be a more direct and high-yielding approach. However, the Hofmann rearrangement provides a valuable alternative, particularly if the corresponding carboxamide is readily accessible. Researchers and process chemists should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.
A Comparative Guide to Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinase (TRK), a family of receptor tyrosine kinases crucial in neuronal development and oncogenesis. The following sections detail their performance against established TRK inhibitors, provide comprehensive experimental protocols for key assays, and visualize the relevant biological pathways.
Performance Evaluation: In Vitro Inhibition Data
The inhibitory activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives against TRK kinases was evaluated and compared with clinically approved and next-generation TRK inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro enzyme activity assays.
Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-b]pyridine Derivatives and Reference Compounds against TRK Kinases
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cell Proliferation IC50 (KM-12) (μM) |
| Pyrazolo[3,4-b]pyridines | ||||
| C03[1] | 56[1] | - | - | 0.304[1][2] |
| C09[1] | 57[1] | - | - | - |
| C10[1] | 26[1] | - | - | - |
| A01[1] | 293[1] | - | - | - |
| Reference TRK Inhibitors | ||||
| Larotrectinib[1][3] | 5-11[3] | 5-11[3] | 5-11[3] | - |
| Entrectinib[1][3] | 1-5[3] | 1-5[3] | 1-5[3] | - |
| Selitrectinib | - | - | - | - |
| Repotrectinib | - | - | - | - |
Note: "-" indicates data not available.
Among the synthesized pyrazolo[3,4-b]pyridine derivatives, compounds C03, C09, and C10 demonstrated the most promising activity against TRKA, with IC50 values in the nanomolar range.[1] Specifically, compound C10, with an (S)-3-hydroxypiperidinyl substitution, showed the highest potency with an IC50 value of 26 nM.[1] Compound C03 also exhibited significant anti-proliferative effects on the KM-12 human colon cancer cell line, which is known to harbor an NTRK fusion.[1][2]
TRK Signaling Pathway and Inhibition
Tropomyosin Receptor Kinases (TRKs) are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1] The primary pathways involved are the Ras/Erk, PI3K/Akt, and PLC-γ pathways. Pyrazolo[3,4-b]pyridine derivatives act as ATP-competitive inhibitors, blocking the kinase activity of TRK and thereby inhibiting these downstream signals.
Experimental Protocols
In Vitro TRK Kinase Inhibition Assay
The inhibitory activity of the pyrazolo[3,4-b]pyridine derivatives against TRK kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
ATP
-
Biotinylated peptide substrate
-
Europium cryptate-labeled anti-phosphotyrosine antibody (acceptor)
-
Streptavidin-XL665 (donor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives and reference inhibitors) dissolved in DMSO
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 4 µL of the TRK enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The ratio of the two emission signals is calculated and used to determine the level of substrate phosphorylation.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (KM-12 Cell Line)
The anti-proliferative activity of the compounds was assessed using the KM-12 human colon cancer cell line, which expresses a TPM3-NTRK1 fusion protein.
Materials:
-
KM-12 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed KM-12 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The overall process for the evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors is outlined below.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have emerged as "privileged structures" due to their ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1][2] This guide provides a comparative overview of these two scaffolds, summarizing their performance as kinase inhibitors with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Structural and Electronic Properties
The core difference between the two scaffolds lies in the arrangement of nitrogen atoms within the fused ring system. The pyrazolo[3,4-b]pyridine scaffold features a pyridine ring fused to a pyrazole ring, while the pyrazolo[3,4-d]pyrimidine scaffold contains a pyrimidine ring fused to a pyrazole. This seemingly subtle difference in the number and position of nitrogen atoms significantly influences the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, thereby impacting their kinase binding affinity and selectivity. The pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of adenine.[1]
Comparative Kinase Inhibition Profile
Both scaffolds have been successfully utilized to develop potent inhibitors against a wide range of kinases. The following table summarizes the inhibitory activities of representative compounds from each class against various kinase targets. It is important to note that the presented data is a compilation from different studies, and direct comparison should be made with caution due to potential variations in assay conditions.
| Scaffold | Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | [3][4] |
| Compound 15y | TBK1 | 0.2 | [5] | |
| 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 4 ) | CDK5, GSK-3 | 410, 1500 | [6] | |
| A series of 3,5-disubstituted derivatives | CDK1 | Potent and selective | [7] | |
| Compound 9d (vs. A-769662) | AMPK (cellular) | 3060 (vs. 45290 for A-769662) | [8] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 33 | FLT3, VEGFR2 | Potent inhibition | [9][10][11] |
| Compound 17m (vs. 3-IN-PP1) | PKD | 17-35 (vs. 94-108 for 3-IN-PP1) | [12] | |
| Compound VIIa | Antitumor screen | 326 - 4310 (across 57 cell lines) | [13] | |
| Compounds 14 and 15 | CDK2/cyclin A2 | 57 and 119 | [14][15] | |
| Compound 23c | RET | Potent and selective (no KDR inhibition at 1µM) | [16] | |
| Compounds 33a,b | CDK2 | Comparable or superior to olomoucine and roscovitine | [17] |
Structure-Activity Relationship (SAR) Insights
Pyrazolo[3,4-b]pyridine:
-
Substitution patterns at positions N1, C3, C4, C5, and C6 are crucial for activity and selectivity.[18]
-
For some Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo portion acts as a hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions.[19]
-
In a series of TANK-binding kinase 1 (TBK1) inhibitors, modifications at the R1 and R2 positions of the pyrazolo[3,4-b]pyridine core led to a potent inhibitor with an IC50 of 0.2 nM.[5]
-
For certain anti-leukemic agents, establishing a correlation between structural alterations and anticancer activity has been key to identifying important pharmacophoric features.[20]
Pyrazolo[3,4-d]pyrimidine:
-
This scaffold is a known bioisostere of the purine ring and can mimic key interactions of ATP with the kinase hinge region.[1][14]
-
Structural optimization of a hit compound by modifying substituents on the pyrazolo[3,4-d]pyrimidine core led to a novel multikinase inhibitor of FLT3 and VEGFR2.[9][10]
-
For CDK2 inhibitors, 4-anilino substitutions showed better inhibitory activity compared to 4-benzyl compounds.[17]
-
The versatility of this scaffold allows for the development of inhibitors for a wide range of kinases including CDKs, Src, Abl, GSK-3, and EGFR.[13]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors based on these scaffolds.
In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 as substrate
-
[γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound dilution, and the CDK2/cyclin A2 enzyme.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Biological Pathways and Workflows
The following diagrams illustrate key concepts related to kinase inhibition and the experimental processes involved.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Caption: General workflow for the discovery of kinase inhibitors.
Conclusion
Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are highly valuable frameworks for the design of potent and selective kinase inhibitors. The choice between the two often depends on the specific kinase target and the desired selectivity profile. The pyrazolo[3,4-d]pyrimidine scaffold, being a closer isostere of adenine, has been extensively explored and has led to clinically approved drugs. However, the pyrazolo[3,4-b]pyridine scaffold offers a distinct chemical space and has demonstrated significant potential in targeting a diverse range of kinases, as evidenced by the discovery of highly potent inhibitors. The continued exploration and comparative analysis of these and other privileged scaffolds will undoubtedly fuel the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of Pyrazolo[3,4-b]pyridine Scaffolds as MNK Inhibitors: A Comparative Analysis
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), with their pivotal role in cancer progression and inflammatory diseases, have emerged as a compelling therapeutic target. This guide provides a detailed comparative analysis of the pyrazolo[3,4-b]pyridine scaffold as a promising inhibitor of MNK1 and MNK2, benchmarking its performance against other established MNK inhibitors.
The dysregulation of the MNK signaling pathway is a hallmark of various cancers, promoting cell proliferation, survival, and metastasis. The primary downstream target of MNKs is the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation of proteins involved in oncogenesis. Inhibition of MNK activity, therefore, presents a strategic approach to curb these malignant processes. The pyrazolo[3,4-b]pyridine core has garnered significant attention as a "privileged scaffold" in kinase inhibitor design, and recent studies have highlighted its potential in targeting MNKs.
Comparative Inhibitory Activity
The inhibitory potential of novel compounds is a critical determinant of their therapeutic promise. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazolo[3,4-b]pyridine derivatives against MNK1 and MNK2, alongside a comparison with well-known MNK inhibitors.
| Inhibitor Scaffold | Compound | MNK1 IC50 (µM) | MNK2 IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | EB1 | 0.69 | 9.4 | [1] |
| EB2 | 1.3 | 18.5 | ||
| EB3 | 2.1 | 29.3 | ||
| Pyrazolo-pyrimidine | CGP57380 | 2.2 | - | [1] |
| Natural Product | Cercosporamide | 0.116 | 0.011 |
Data presented as half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
The data reveals that the 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivative, EB1, demonstrates potent inhibition of MNK1 with an IC50 of 0.69 µM.[1] Notably, this class of compounds shows a degree of selectivity for MNK1 over MNK2.[1] In comparison, the established inhibitor CGP57380 exhibits a similar potency for MNK1. Cercosporamide, a natural product, is a potent inhibitor of both MNK1 and MNK2, with a preference for MNK2.
The MNK Signaling Pathway
Understanding the signaling cascade in which MNKs operate is crucial for appreciating the mechanism of action of their inhibitors. The following diagram illustrates the canonical MNK signaling pathway.
As depicted, extracellular signals like growth factors and stress activate the Ras/Raf/MEK/ERK and p38 MAPK pathways.[2][3] Both ERK and p38 kinases can then phosphorylate and activate MNK1 and MNK2.[2][3] Activated MNKs, in turn, phosphorylate eIF4E at Ser209, a critical step for its oncogenic activity. Pyrazolo[3,4-b]pyridine inhibitors act by directly targeting the kinase domain of MNKs, thereby preventing the phosphorylation of eIF4E and subsequent downstream effects.
Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Inhibitors
The inhibitory activity of the pyrazolo[3,4-b]pyridine scaffold is highly dependent on its substitution pattern. Key SAR findings are summarized in the logical relationship diagram below.
Studies have shown that the presence of aryl groups at both the C4 and C6 positions of the pyrazolo[3,4-b]pyridine core is essential for potent MNK inhibitory activity.[1] Furthermore, maintaining an unsubstituted pyrazole ring, specifically the N1-H, is critical, likely for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.[4] Any substitution on the pyrazole ring or removal of the aryl groups leads to a significant loss of activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro kinase assay used to determine the IC50 values of MNK inhibitors.
MNK1/2 ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MNK1 or MNK2 enzyme
-
MNK substrate (e.g., a peptide derived from eIF4E)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MNK enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase/luciferin substrate.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for screening potential MNK inhibitors.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a promising foundation for the development of novel and selective MNK inhibitors. The 4,6-diaryl substituted derivatives, in particular, have demonstrated potent in vitro activity against MNK1. The clear structure-activity relationships provide a rational basis for further optimization to enhance potency and selectivity. Continued exploration of this scaffold, guided by robust in vitro and cell-based assays, holds the potential to deliver next-generation MNK inhibitors for the treatment of cancer and other diseases driven by dysregulated mRNA translation. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape and a framework for future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated protein kinases activate the serine/threonine kinases Mnk1 and Mnk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profile of Pyrazolo[3,4-g]isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework in the design of kinase inhibitors, demonstrating notable potency against a range of kinase targets implicated in oncology and other diseases. This guide provides an objective comparison of the kinase selectivity profiles of various pyrazolo[3,4-g]isoquinoline derivatives, supported by experimental data. Detailed methodologies for the key kinase assays are provided, alongside a comparative analysis with alternative kinase inhibitors.
Kinase Selectivity Profiles of Pyrazolo[3,4-g]isoquinoline Derivatives
Recent studies have focused on the synthesis and biological evaluation of a series of pyrazolo[3,4-g]isoquinoline derivatives, revealing their potential as inhibitors of several key kinases, primarily Haspin, but also showing activity against Cdc2-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and cyclin-dependent kinase 9 (CDK9).[1] The substitution pattern on the pyrazolo[3,4-g]isoquinoline core significantly influences both the potency and selectivity of these compounds.
Below is a summary of the kinase inhibitory activity (IC50 values) for a selection of pyrazolo[3,4-g]isoquinoline derivatives from a key study.
| Compound | R1 | R2 | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT IC50 (nM) | Reference |
| 1b | H | NO2 | 57 | >1000 | >1000 | >1000 | [1] |
| 1c | Me | NO2 | 66 | 380 | 165 | 380 | [1] |
| 2c | Me | NH2 | 62 | >1000 | 250 | >1000 | [1] |
| 3a | Me | H | 167 | 101 | >1000 | 218 | [2] |
| 3c | n-Pr | H | >1000 | 280 | >1000 | 363 | [2] |
| 3d | c-Pr | H | >1000 | 218 | >1000 | 240 | [2] |
Comparison with Alternative Kinase Inhibitors
To provide a broader context for the performance of pyrazolo[3,4-g]isoquinoline derivatives, the following table compares their activity against established inhibitors of Haspin, CLK1, DYRK1A, and CDK9.
| Target Kinase | Alternative Inhibitor | IC50 (nM) | Reference |
| Haspin | CHR-6494 | 2 | [3][4] |
| LDN-209929 | 55 | [3] | |
| MU1920 | 6 | [3] | |
| CLK1 | CLK1-IN-1 | 2 | [5] |
| CLK1 inhibitor 25 | 2 | [6] | |
| T-025 | 4.8 (Kd) | [7] | |
| DYRK1A | Harmine | 33 | [8] |
| Leucettine L41 | 7.8 (Kd) | [8] | |
| FINDY | - | [9] | |
| CDK9 | NVP-2 | 0.514 | [10] |
| JSH-150 | 1 | [10] | |
| Enitociclib (BAY 1251152) | 3 | [10] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Haspin Kinase Signaling Pathway in Mitosis
Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a key step in the proper alignment and segregation of chromosomes during cell division.
Caption: Haspin kinase pathway during mitosis and its inhibition.
DYRK1A Signaling Pathways
DYRK1A is a versatile kinase involved in multiple cellular processes, including cell proliferation and neurodevelopment. It can modulate signaling cascades such as the ASK1-JNK and ERK/Akt pathways.
Caption: Overview of DYRK1A signaling pathways and their inhibition.
CDK9 in Transcriptional Regulation
CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is a key regulator of transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to the release of paused Pol II and productive elongation.
Caption: Role of CDK9 in transcription and its inhibition.
CLK1 and Pre-mRNA Splicing
CLK1 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly.
Caption: CLK1's role in pre-mRNA splicing and its inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 values of kinase inhibitors using the ADP-Glo™ Kinase Assay.
Caption: General workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocols
The kinase inhibitory activities of the pyrazolo[3,4-g]isoquinoline derivatives were primarily determined using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
General ADP-Glo™ Kinase Assay Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed. A typical buffer might contain 25 mM HEPES (pH 7.5), 10 mM MgCl2, 200 mM NaCl, and 2 mM TCEP.[11]
-
Prepare stock solutions of the kinase, its specific substrate, and ATP. The final ATP concentration in the assay is typically around the Km value for the specific kinase, often in the range of 10-100 µM.[12]
-
Prepare serial dilutions of the pyrazolo[3,4-g]isoquinoline derivatives and control inhibitors in the reaction buffer.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[13]
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal through a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.[13]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Specific Assay Conditions:
-
Haspin Kinase Assay: The assay can be performed using recombinant Haspin kinase and a suitable substrate such as a histone H3 peptide.[15]
-
CLK1 Kinase Assay: Recombinant CLK1 can be assayed using a substrate like the SR-protein-derived peptide. A detailed protocol for the ADP-Glo™ assay with CLK1 is available from Promega.[16]
-
DYRK1A Kinase Assay: The ADP-Glo™ Kinase Assay is suitable for measuring DYRK1A activity using a specific peptide substrate.[17]
-
CDK9/Cyclin T1 Kinase Assay: The activity of the CDK9/Cyclin T1 complex can be measured using a substrate such as a peptide derived from the C-terminal domain of RNA polymerase II.[14][18]
This guide provides a comparative overview of the kinase selectivity profile of pyrazolo[3,4-g]isoquinoline derivatives. The presented data and experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. Further studies are warranted to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CLK1 inhibitor 25 | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 7. Cdc2-like Kinase (CLK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. content.protocols.io [content.protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. ulab360.com [ulab360.com]
- 16. CLK1 Kinase Enzyme System Application Note [promega.sg]
- 17. ADP-Glo(TM) Assay + DYRK1A Kinase Enzyme System [worldwide.promega.com]
- 18. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
Safety Operating Guide
Proper Disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comprehensive Guide
For immediate release – This document provides essential safety and logistical information for the proper disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 405224-24-0), a halogenated heterocyclic amine utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemical reagents.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with caution. The compound is classified as harmful if swallowed.[1][2] While comprehensive toxicity data is limited, similar halogenated aromatic amines may cause skin, eye, and respiratory irritation. Therefore, all handling of the solid material and its solutions must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use proper removal techniques.
-
Body Protection: A fully-buttoned laboratory coat.
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
A clear understanding of the compound's properties is fundamental to safe handling and disposal.
| Property | Value | Source |
| CAS Number | 405224-24-0 | [1][3][4] |
| Molecular Formula | C₆H₅BrN₄ | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][2] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste." This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (405224-24-0), and list any other components in the waste mixture. Clearly indicate the associated hazards (e.g., Toxic, Halogenated).
-
-
Container Management:
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
High-temperature incineration is the primary recommended method for the disposal of pyridine derivatives and other halogenated organic compounds, as this process ensures the complete destruction of the compound.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Always follow all local, state, and federal regulations.
-
Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[3]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but are not recommended for prolonged contact. Double gloving is recommended. | To prevent skin contact and absorption. Always consult the glove manufacturer's resistance data. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes and solid particulates. |
| Skin and Body Protection | Standard laboratory coat. Consider a chemically resistant apron and sleeves for larger quantities. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. For operations with a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended. | To avoid inhalation of dust and vapors. |
Safe Handling and Storage
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible in the work area.
Handling Procedures:
-
Avoid the formation of dust and aerosols.[3]
-
Ensure containers are tightly closed when not in use.[2]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5] Keep containers tightly closed and properly labeled.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Segregate waste as "Halogenated Organic Waste."[4]
-
Collect all waste, including unused product and contaminated labware, in a designated, leak-proof, and clearly labeled container.[4]
-
The container label should include "Hazardous Waste," the full chemical name, and identify any other components in the mixture.[4]
Container Management and Final Disposal:
-
Keep waste containers securely closed when not in use.[4]
-
Store waste in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal must be conducted by a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the logical relationship between hazard identification and the implementation of safety protocols.
Caption: Relationship between hazard identification and safety control measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
